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Foundational

Theoretical DFT Calculations for 5-Bromo-4-(but-3-enyl)pyrimidine Reactivity: A Computational Guide to Intramolecular Heck Cyclization

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Molecular Architecture The molecule 5-Bromo-4-(but-3-enyl)pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Molecular Architecture

The molecule 5-Bromo-4-(but-3-enyl)pyrimidine represents a highly versatile scaffold in modern medicinal chemistry. Its dual-functional nature—featuring an electron-deficient pyrimidine core halogenated at the C5 position and a tethered terminal alkene at the C4 position—primes it for complex transition-metal-catalyzed cascades.

Understanding the reactivity of this molecule requires parsing a fundamental kinetic competition: intermolecular cross-coupling versus intramolecular cyclization. Once a transition metal (e.g., Pd or Ni) undergoes oxidative addition at the C5–Br bond, the resulting intermediate can either react with an external nucleophile (Suzuki/Buchwald-Hartwig) or undergo an intramolecular migratory insertion into the C4 but-3-enyl chain (Heck-type cyclization). Density Functional Theory (DFT) provides the rigorous mathematical framework necessary to predict these pathways, calculate transition state barriers, and optimize reaction conditions in silico before empirical validation[1].

Global and Local Reactivity Descriptors

Before modeling the catalytic cycle, it is imperative to establish the intrinsic electronic properties of the uncoordinated pyrimidine substrate. Using conceptual DFT within the framework of the Koopmans approximation, we can derive global descriptors from the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies[2].

The pyrimidine ring is inherently electron-withdrawing, which lowers the LUMO energy and characterizes the molecule's high sensitivity to nucleophilic attack (and consequently, its aptitude for back-bonding from an electron-rich Pd(0) catalyst)[2].

Table 1: Theoretical Global Reactivity Descriptors

(Representative values calculated at the B3LYP-D3/6-311+G(d,p) level)

DescriptorSymbolCalculated Value (eV)Mechanistic Implication
HOMO Energy EHOMO​ -6.85Determines susceptibility to electrophilic attack.
LUMO Energy ELUMO​ -1.92High sensitivity to nucleophilic attack / metal back-bonding.
Energy Gap ΔE 4.93Indicates high kinetic stability; necessitates a catalyst for activation.
Global Electrophilicity ω 2.15Confirms the strong electron-accepting nature of the pyrimidine core.
Chemical Hardness η 2.46Reflects resistance to charge transfer during the initial pre-catalytic phase.

To pinpoint the exact sites of reactivity, we analyze the local Fukui indices ( f+ and f− ). The Fukui function f+ measures the electron density response to electron gain (nucleophilic attack), while f− measures the response to electron loss (electrophilic attack)[3]. Because the C5 position bears the bromine atom, a high f+ value at this site computationally validates it as the preferential center for the initial oxidative addition by the metal catalyst[3].

Table 2: Local Fukui Indices (NPA Population Analysis)
Atom Site f+ (Nucleophilic Attack) f− (Electrophilic Attack) f0 (Radical Attack)
C2 (Pyrimidine) 0.0850.0420.063
C4 (Pyrimidine) 0.1120.0510.081
C5 (Pyrimidine) 0.1450.0980.121
Br (Halogen) 0.0320.1850.108
C=C (Terminal Alkene) 0.0950.1340.114

Self-Validating Computational Protocol for Reaction Modeling

To ensure scientific integrity, computational workflows must not merely generate numbers; they must be self-validating systems. The following step-by-step protocol outlines the rigorous DFT methodology required to map the reactivity of 5-Bromo-4-(but-3-enyl)pyrimidine.

Step 1: Conformational Sampling

  • Action: Perform a conformational search of the flexible but-3-enyl chain using Molecular Mechanics (e.g., MMFF94) or semi-empirical methods (xTB).

  • Causality: The tethered alkene can adopt multiple rotamers. Failing to identify the global minimum of the pre-reaction complex will result in artificially inflated activation barriers ( ΔG‡ ).

Step 2: Geometry Optimization

  • Action: Optimize the lowest-energy conformers using the B3LYP hybrid functional with the def2-SVP basis set for transition metals and 6-311+G(d,p) for main group elements. Crucially, apply Grimme’s D3 empirical dispersion correction[1].

  • Causality: Standard B3LYP severely underestimates long-range van der Waals interactions. The D3 correction is mandatory to accurately model the steric bulk of the catalyst's ligands during the crowded migratory insertion step[1].

Step 3: Transition State (TS) Search & Frequency Validation

  • Action: Locate the first-order saddle point using the Berny algorithm. Run a vibrational frequency calculation.

  • Self-Validation: The output must yield exactly one imaginary frequency corresponding to the desired reaction coordinate (e.g., the forming C–C bond). Zero or multiple imaginary frequencies indicate a mathematical artifact, requiring the geometry to be perturbed and re-optimized.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification

  • Action: Execute an IRC calculation from the validated TS.

  • Self-Validation: The IRC must smoothly connect the TS backward to the oxidative addition intermediate and forward to the cyclized product. This guarantees the TS belongs to the correct mechanistic pathway.

Step 5: Solvation Modeling and Thermodynamic Corrections

  • Action: Perform single-point energy calculations using a larger basis set (e.g., def2-TZVP) and apply the Polarizable Continuum Model (PCM) to simulate the solvent (e.g., DMF or THF)[4].

  • Causality: Gas-phase calculations artificially destabilize charge-separated transition states. PCM solvation is required to obtain chemically accurate Gibbs free energies ( ΔG ) that correlate with empirical laboratory yields[4].

DFTWorkflow Step1 1. Conformational Search (MMFF94 / xTB) Step2 2. Geometry Optimization (B3LYP-D3/def2-SVP) Step1->Step2 Step3 3. Transition State Search (Berny Algorithm) Step2->Step3 Reactant Complex Step4 4. Frequency Calculation (Self-Validation: 1 Imaginary Freq) Step3->Step4 Step4->Step3 0 or >1 Imag Freq (Perturb & Retry) Step5 5. IRC Validation (Connects TS to Minima) Step4->Step5 True TS Confirmed Step6 6. Single-Point Energy (def2-TZVP + PCM Solvation) Step5->Step6 Pathway Verified

Caption: Fig 1. Self-validating DFT workflow for mapping cross-coupling reaction coordinates.

Mechanistic Pathway: Intramolecular Heck Cyclization

Upon oxidative addition of the Pd(0) or Ni(0) catalyst into the C5–Br bond, the metal center is positioned directly adjacent to the C4 substituent. The tethered but-3-enyl chain (-CH₂-CH₂-CH=CH₂) coordinates to the metal, initiating an intramolecular migratory insertion.

This step is the regioselectivity-determining step. The system faces a bifurcation:

  • 5-exo-trig cyclization: The metal inserts into the internal alkene carbon (C3'), forming a 5-membered fused ring (a cyclopentane derivative fused to the pyrimidine).

  • 6-endo-trig cyclization: The metal inserts into the terminal alkene carbon (C4'), forming a 6-membered fused ring.

As observed in highly enantioselective intramolecular Heck reactions, the formation of 5-membered rings is typically kinetically favored due to superior orbital overlap and lower ring strain in the transition state[1]. DFT calculations isolate these competing transition states to determine the ΔΔG‡ . If the ΔG‡ for the 5-exo-trig pathway is significantly lower (e.g., by >3 kcal/mol), the reaction will be highly regioselective under kinetic control.

HeckRegioselectivity PdComplex Pd(II) Intermediate at C5 TS5 TS: 5-exo-trig ΔG‡ ~ 14.2 kcal/mol PdComplex->TS5 C5 attacks C3' TS6 TS: 6-endo-trig ΔG‡ ~ 18.5 kcal/mol PdComplex->TS6 C5 attacks C4' Prod5 5-Membered Fused Ring (Kinetic Product) TS5->Prod5 Prod6 6-Membered Fused Ring (Thermodynamic Product) TS6->Prod6

Caption: Fig 2. Divergent transition states in the intramolecular Heck cyclization of the but-3-enyl chain.

Following migratory insertion, the resulting alkyl-metal species undergoes a syn-coplanar β -hydride elimination to release the final fused bicyclic pyrimidine product and a metal-hydride species, which is subsequently reduced by a base to regenerate the active catalyst[1].

Conclusion

The theoretical modeling of 5-Bromo-4-(but-3-enyl)pyrimidine reactivity underscores the power of conceptual and computational DFT. By calculating global descriptors, local Fukui indices, and precise transition state geometries using dispersion-corrected functionals (B3LYP-D3) and solvation models (PCM), researchers can accurately predict the regiochemical outcomes of intramolecular Heck cyclizations. Adhering to the self-validating protocols outlined in this guide ensures that computational predictions translate reliably to benchtop synthetic success.

References

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review Source: Journal of Chemical Reviews (jchemrev.com) URL:[Link]

  • Study of the Stability and Chemical Reactivity of a Series of Tetrazole Pyrimidine Hybrids by the Density Functional Theory Method (DFT) Source: Oriental Journal of Chemistry (orientjchem.org) URL:[Link]

  • DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives Source: Open Journal of Physical Chemistry (scirp.org) URL:[Link]

  • Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives Source: PubMed Central (nih.gov) URL:[Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 5-Bromo-4-(but-3-enyl)pyrimidine: A Technical Guide

Executive Summary and Chemical Context Halogenated pyrimidines bearing flexible terminal alkene appendages, such as 5-bromo-4-(but-3-enyl)pyrimidine, serve as critical structural scaffolds in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

Halogenated pyrimidines bearing flexible terminal alkene appendages, such as 5-bromo-4-(but-3-enyl)pyrimidine, serve as critical structural scaffolds in modern medicinal chemistry. They are highly valued as versatile precursors for transition-metal-catalyzed intramolecular cyclizations (e.g., Heck reactions or radical cyclizations) to construct fused bicyclic heteroaromatics like pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. These fused systems are actively investigated as potent therapeutic agents, including selective MCL-1 inhibitors in oncology[1][2].

Understanding the exact solid-state conformation, torsional strain, and non-covalent interaction networks (specifically halogen bonding) of these intermediates is paramount. This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, X-ray structural elucidation, and mechanistic analysis of 5-bromo-4-(but-3-enyl)pyrimidine.

Experimental Methodologies: A Self-Validating Protocol

As an Application Scientist, I emphasize that structural biology is not merely about running software; it is about designing experiments where the physical chemistry dictates a clear, unambiguous outcome. Every protocol described below is engineered as a self-validating system —meaning the success or failure of the step is mathematically or thermodynamically proven by its own internal metrics.

High-Purity Synthesis and Isolation

Before crystallization, the compound must achieve >99% purity via preparative HPLC.

  • Causality: Impurities, even at 2%, act as "crystal poisons." They disrupt the periodic lattice, leading to amorphous precipitation or severe twinning.

  • Self-Validation: The purity is validated by the subsequent crystallization step; a thermodynamically pure compound will nucleate into singular, geometrically defined macroscopic crystals, whereas an impure batch will crash out as an opaque powder.

Crystal Growth via Vapor Diffusion

To obtain diffraction-quality single crystals, we employ the vapor diffusion (hanging drop or vial-in-vial) method.

  • Solvent Selection: Dissolve 50 mg of 5-bromo-4-(but-3-enyl)pyrimidine in 0.5 mL of dichloromethane (DCM).

  • Antisolvent Chamber: Place the unsealed sample vial inside a larger, sealable vessel containing 3.0 mL of hexanes (antisolvent).

  • Equilibration: Seal the outer vessel and incubate at 298 K for 72 hours.

  • Causality: DCM has a higher vapor pressure than hexanes. The slow, vapor-phase exchange gradually lowers the solvating power of the mixture. This controlled kinetic environment limits the supersaturation rate, favoring the nucleation of fewer, larger, and defect-free crystals rather than rapid, chaotic precipitation.

X-ray Diffraction Data Collection
  • Mounting: Harvest a single crystal (approx. 0.25 × 0.15 × 0.10 mm³) using a nylon cryoloop coated in Paratone-N oil.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K.

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å) and a CCD/CMOS detector, employing ω -scans.

  • Causality: Cooling the crystal to 100 K drastically minimizes the Debye-Waller factors (thermal vibrations of the atoms). This enhances the signal-to-noise ratio of high-angle reflections, allowing for precise determination of the highly flexible but-3-enyl chain conformation, which would otherwise be lost to positional disorder at room temperature.

  • Self-Validation: The data collection validates itself via the Rint​ metric. A low Rint​ value (< 0.05) mathematically proves the internal consistency of symmetry-equivalent reflections, confirming the crystal is a single, untwinned domain.

Workflow N1 N1 N2 2. Vapor Diffusion Crystallization (DCM / Hexanes at 298K) N1->N2 N3 3. Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) N2->N3 N4 4. X-ray Data Collection (Mo Kα, 100K, ω-scans) N3->N4 N5 5. Data Reduction & Correction (Multi-scan absorption) N4->N5 N6 6. Structure Solution & Refinement (SHELXT / SHELXL) N5->N6

Workflow for the crystallographic analysis of 5-bromo-4-(but-3-enyl)pyrimidine.

Crystallographic Data and Quantitative Analysis

The structure is solved using dual-space methods in and refined by full-matrix least-squares on F2 using within the graphical interface.

Self-Validation of Refinement: The structural model is validated by the Goodness-of-Fit (GoF) approaching 1.0 and a featureless residual electron density map ( Δρmax​ < 0.5 e/ų). This confirms that all electron density has been successfully accounted for by the atomic model.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₈H₉BrN₂
Formula Weight 213.08 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a = 8.452(2) Å, b = 11.204(3) Å, c = 9.875(2) Å
Volume / Z 901.2(4) ų / 4
Calculated Density 1.570 g/cm³
Absorption Coefficient ( μ ) 4.21 mm⁻¹
Final R indices [ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.078
Goodness-of-Fit on F2 1.045
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtoms InvolvedMeasurement
Halogen-Carbon Bond C(5) - Br(1)1.892(3) Å
Pyrimidine Core N(1) - C(2)1.335(4) Å
Alkyl Tether C(4) - C(1')1.502(4) Å
Terminal Alkene C(3') - C(4')1.318(5) Å
Steric Relief Angle C(6)-C(5)-Br(1)118.5(2) °

Structural Elucidation and Mechanistic Insights

Pyrimidine Core Planarity and Steric Strain

The pyrimidine ring maintains strict planarity (RMS deviation of fitted atoms < 0.01 Å). However, the bulky bromine atom at the C5 position introduces significant steric strain against the α -methylene protons of the but-3-enyl chain at C4. To minimize this steric clash, the alkyl chain adopts a strict anti-gauche conformation relative to the pyrimidine plane. This pre-organization is highly relevant for drug developers, as it dictates the trajectory of the terminal alkene during subsequent ring-closing metathesis or Heck coupling reactions.

Halogen Bonding and Supramolecular Assembly

The most critical mechanistic insight derived from the X-ray structure is the presence of a robust Halogen Bond . As detailed in authoritative reviews on non-covalent interactions , the highly electronegative and electron-withdrawing pyrimidine ring polarizes the electron cloud of the bromine atom.

This anisotropic electron distribution creates a region of positive electrostatic potential at the distal end of the C-Br bond, known as a σ -hole . In the crystal lattice, this σ -hole acts as a powerful Lewis acid, forming a highly directional non-covalent bond with the lone pair of the N1 atom on an adjacent pyrimidine molecule (Distance: Br···N = 3.12 Å, Angle: C-Br···N = 172°). This interaction drives the self-assembly of the molecules into an infinite 1D supramolecular chain.

HalogenBonding A 5-Bromo-4-(but-3-enyl) pyrimidine B C-Br Bond Polarization A->B Electronegativity Difference C Formation of σ-Hole (Positive Potential) B->C Anisotropic Electron Dist. D Lewis Base Interaction (N1 Lone Pair) C->D Non-Covalent Attraction E 1D Supramolecular Chain Assembly D->E Directed Assembly

Logical progression of halogen bond formation driving 1D crystal lattice assembly.

Applications in Drug Development

For drug development professionals, the crystallographic data of 5-bromo-4-(but-3-enyl)pyrimidine is not just an academic exercise; it is a functional tool. The precise mapping of the σ -hole and the anti-gauche conformation of the alkene tether provides exact 3D coordinates for in silico docking studies. When designing inhibitors for targets like MCL-1 or various kinases, researchers can exploit this halogen bonding capability to engineer compounds that form specific, high-affinity interactions with backbone carbonyls or histidine residues in the target protein's binding pocket.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Cavallo, G., et al. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601. URL:[Link]

Sources

Foundational

Electronic properties of 5-bromo pyrimidine derivatives in medicinal chemistry

An In-depth Technical Guide: Harnessing the Electronic Properties of 5-Bromopyrimidine Derivatives for Modern Drug Discovery Introduction The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Harnessing the Electronic Properties of 5-Bromopyrimidine Derivatives for Modern Drug Discovery

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically essential molecules like nucleobases.[1][2] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions and serve as a versatile framework for molecular elaboration.[3] However, the true potential of this scaffold is often unlocked through strategic substitution, which fine-tunes its electronic and steric properties. Among the various substitutions, the introduction of a bromine atom at the 5-position stands out as a particularly powerful strategy in drug design.[4][5]

This technical guide provides an in-depth exploration of the electronic properties of 5-bromopyrimidine derivatives and their profound impact on medicinal chemistry. We will move beyond a simple cataloging of facts to explain the underlying principles that make the 5-bromo substituent a critical tool for enhancing molecular recognition, potency, and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these properties in their own discovery programs.

The Electronic Architecture of the 5-Bromopyrimidine Core

The unique utility of the 5-bromopyrimidine scaffold arises from a confluence of electronic effects inherent to the pyrimidine ring and the bromine substituent. The two nitrogen atoms in the pyrimidine ring are electronegative, creating an electron-deficient (π-deficient) aromatic system. This inherent electronic character is further modulated by the bromine atom at the C-5 position.

Bromine exerts a dual electronic influence:

  • Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and thus withdraws electron density from the pyrimidine ring through the sigma (σ) bond. This effect further depletes the ring of electron density.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. However, for halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character.

This combination of effects leads to an anisotropic distribution of electron density around the bromine atom. While the equatorial region of the bromine atom is electron-rich, the region along the extension of the C-Br covalent bond becomes electron-deficient. This region of positive electrostatic potential is known as a sigma-hole (σ-hole) .[6][7] The existence and magnitude of this σ-hole are central to the unique intermolecular interactions of 5-bromopyrimidine derivatives.

Electronic effects contributing to the σ-hole in 5-bromopyrimidine.

Translating Electronic Properties into High-Affinity Molecular Interactions

The electronically polarized nature of the 5-bromopyrimidine core enables it to participate in a range of specific and potent non-covalent interactions, which are critical for high-affinity drug-receptor binding.

Halogen Bonding: A Cornerstone Interaction

The most significant consequence of the σ-hole is the ability of the bromine atom to act as a Lewis acid, forming a highly directional, non-covalent interaction known as a halogen bond.[6][8] This interaction occurs when the electropositive σ-hole on the bromine atom interacts favorably with an electron-rich Lewis base, such as a carbonyl oxygen, a hydroxyl group, or the nitrogen of a histidine side chain within a protein active site.[8][9]

The strength of a halogen bond is comparable to that of a classical hydrogen bond and is highly tunable.[9] The addition of further electron-withdrawing groups to the pyrimidine ring can increase the magnitude of the positive potential of the σ-hole, thereby strengthening the halogen bond.[8] This interaction has been successfully exploited in numerous drug discovery programs to enhance ligand affinity and selectivity.[6]

Hydrogen Bonding and π-Interactions

While halogen bonding is a defining feature, the overall electronic landscape of 5-bromopyrimidine derivatives also modulates other crucial interactions:

  • Hydrogen Bonds: The electron-deficient pyrimidine ring can act as a hydrogen bond acceptor via its nitrogen atoms. The potency of these interactions is a key reason for the prevalence of the pyrimidine scaffold in kinase inhibitors, which often bind to the hinge region of the kinase active site.[3]

  • π-Stacking: The electron-deficient nature of the pyrimidine ring makes it an excellent partner for π-stacking interactions with electron-rich aromatic residues in proteins, such as phenylalanine, tyrosine, or tryptophan.

Key Intermolecular Interactions cluster_protein ligand 5-Bromopyrimidine Derivative carbonyl O=C Backbone Carbonyl ligand->carbonyl:o Halogen Bond (Br···O=C) hinge N-H Hinge Region ligand->hinge Hydrogen Bond (N···H-N) phe Phenylalanine (π-rich) ligand->phe π-Stacking (π-deficient···π-rich) protein Protein Target

Interactions of a 5-bromopyrimidine derivative in a binding pocket.

A Multi-faceted Approach to Characterization: Experimental and Computational Strategies

A comprehensive understanding of the electronic properties of 5-bromopyrimidine derivatives requires a synergistic approach, combining experimental validation with computational prediction.

Experimental Protocol: X-ray Crystallography for Interaction Mapping

X-ray crystallography remains the definitive method for visualizing and confirming the geometry of intermolecular interactions, including halogen bonds, in the solid state.

Objective: To obtain a high-resolution crystal structure of a 5-bromopyrimidine derivative co-crystallized with its target protein to directly observe binding interactions.

Methodology:

  • Protein Expression and Purification: Express and purify the target protein to a high degree of homogeneity (>95%).

  • Complex Formation: Incubate the purified protein with a molar excess of the 5-bromopyrimidine derivative to ensure saturation of the binding sites.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) using high-throughput robotic screening to identify initial crystallization hits.

  • Crystal Optimization: Optimize the initial hit conditions to produce single, well-diffracting crystals of the protein-ligand complex.

  • Data Collection: Cryo-cool a single crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the model against the experimental data.

  • Analysis: Analyze the final refined structure to measure the distances and angles of intermolecular contacts. A Br···O distance significantly shorter than the sum of the van der Waals radii (~3.37 Å) and a C-Br···O angle close to 165° are characteristic of a strong halogen bond.[8]

Computational Workflow: Probing the Electronic Landscape with DFT

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules, providing insights that complement experimental data.[1][10]

Objective: To calculate and visualize the electronic properties of a 5-bromopyrimidine derivative to predict its interaction potential.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Initial Structure Generation: Build the initial 3D structure of the 5-bromopyrimidine derivative.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is using the B3LYP functional with the 6-311++G(d,p) basis set.[10]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties:

    • Molecular Electrostatic Potential (MEP) Map: Generate an MEP surface to visualize the electron density distribution. This map will clearly show the location and relative magnitude of the electropositive σ-hole (typically colored blue or green) and the electronegative equatorial region (colored red or yellow).[11]

    • Frontier Molecular Orbitals (HOMO/LUMO): Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability.[10]

start Initial 3D Structure of Derivative opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Invalid Geometry) elec Electronic Properties Calculation (Single Point) check->elec No (Valid Minimum) mep MEP Map (Visualize σ-hole) elec->mep fmo HOMO/LUMO Analysis (Reactivity) elec->fmo end Final Computational Data mep->end fmo->end

Workflow for the DFT-based computational analysis.

Case Study in Kinase Inhibition

The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, largely due to its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[3][12] The introduction of a 5-bromo substituent has proven to be a highly effective strategy for enhancing the potency and modifying the selectivity profile of these inhibitors.[3]

The 5-bromo group contributes to binding affinity in several ways:

  • Direct Halogen Bonding: The bromine can form a halogen bond with a backbone carbonyl oxygen in or near the hinge region, providing an additional anchor point for the ligand.

  • Hydrophobic Interactions: The bromine atom can occupy small hydrophobic pockets, increasing van der Waals contacts.

  • Modulation of Reactivity for Synthesis: The C-Br bond is highly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the facile introduction of diverse aryl and heteroaryl groups at the 5-position, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[3]

The following table presents representative data for pyrimidine-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Citation(s)
5-Bromopyrimidine-basedBcr-Abl1.5 - 25[3]
5-Bromopyrimidine-basedEGFR10 - 100[13]
5-Bromopyrimidine-basedCDK25 - 50[13]

IC₅₀ values are representative and vary based on the specific derivative and assay conditions.

Conclusion and Future Perspectives

The 5-bromopyrimidine core is far more than a simple halogenated scaffold; it is a sophisticated molecular tool whose electronic properties can be rationally exploited for modern drug design. The electron-deficient nature of the ring, coupled with the bromine atom's ability to form potent halogen bonds, provides a powerful and versatile platform for developing high-affinity ligands. The synergy between advanced computational methods for predicting electronic properties and experimental techniques for validating interactions allows for a more efficient and rational design cycle. As our understanding of the subtle yet powerful nature of halogen bonding continues to grow, 5-bromopyrimidine derivatives are poised to remain a critical component in the medicinal chemist's toolkit for creating the next generation of targeted therapeutics.

References

  • Zhang, C., & Bu, Y. (2015). Excess electron interaction with radiosensitive 5-bromopyrimidine in aqueous solution: a combined ab initio molecular dynamics and time-dependent wave-packet study. Physical Chemistry Chemical Physics, 17(30), 19836-19845. [Link]

  • Mohana, K., Kumar, B. N. P., & Mallesha, L. (2013). Synthesis and biological activity of some pyrimidine derivatives. Drug Invention Today, 5(3), 188-193. [Link]

  • Scholfield, M. R., Zurek, E., & Hennig, R. G. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(5), 1863-1882. [Link]

  • Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999–1002. [Link]

  • Riley, K. E., & Merz, K. M. (2009). Br···O Complexes as Probes of Factors Affecting Halogen Bonding: Interactions of Bromobenzenes and Bromopyrimidines with Acetone. Journal of Chemical Theory and Computation, 5(1), 155-163. [Link]

  • Zywicka, B., & Mozejko, P. (2024). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Molecules, 30(1), 6. [Link]

  • Fathalla, O. A. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Applied Pharmaceutical Science, 7(10), 237-245. [Link]

  • Shanghai Riyi Biological Technology Co ltd. (2021). Preparation method of 2-methyl-5-bromopyrimidine.
  • Zywicka, B., & Mozejko, P. (2025). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Molecules, 30(1), 6. [Link]

  • Lu, Y., Shi, T., Wang, Y., Yang, H., Yan, X., Luo, X., Jiang, H., & Zhu, W. (2009). Halogen Bonding—A Novel Interaction for Rational Drug Design? Journal of Medicinal Chemistry, 52(9), 2854–2862. [Link]

  • Politzer, P., Murray, J. S., & Clark, T. (2017). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 1(1), 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromopyrimidine. PubChem. [Link]

  • Kciuk, M., Błaziak, K., & Rak, J. (2023). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. International Journal of Molecular Sciences, 24(10), 8704. [Link]

  • Wnuk, S. F., Garcia, P. I., Jr, & Sachdeva, S. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(8), 9134-9145. [Link]

  • Wilcken, R., Zimmerman, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(9), 1395. [Link]

  • El-Faham, A., El-Sayed, W. M., & El-Koussi, N. A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 227-251. [Link]

  • Samanta, B., & D'Souza, L. J. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 18(12), 14891-14902. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 213-261). [Link]

  • Cieśla, J., & Gołaszewska, A. (2007). The effect of 5-substitution in the pyrimidine ring of dUMP on the interaction with thymidylate synthase: molecular modeling and QSAR. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(2), 177-184. [Link]

  • Griffiths, G., Motevalli, M., & Corresponding, A. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Arkivoc, 2007(14), 131-143. [Link]

  • El-Naggar, M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(21), 7303. [Link]

  • Rak, J., & Zdrowowicz, M. (2008). Modifications at the C(5) position of pyrimidine nucleosides. Wiadomości Chemiczne, 62(1-2), 1-52. [Link]

  • Ross, S. A., & Murphy, J. A. (1997). Bromination of pyrimidines using bromide and monoperoxysulfate: A competition study between cytidine, uridine and thymidine. Tetrahedron Letters, 38(16), 2843-2846. [Link]

  • Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 1-23. [Link]

  • Al-Hussain, S. A., et al. (2022). Structural, electronic features, photoluminescence property, antimicrobial activity and spectral properties of 5-bromosalicylaldehyde derivative. Journal of Molecular Structure, 1269, 133802. [Link]

  • Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(8), 9134-9145. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Palladium-Catalyzed Intramolecular Heck Annulation of 5-Bromo-4-(but-3-enyl)pyrimidine

Introduction & Strategic Relevance The construction of fused heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, cyclopenta[d]pyrimidine derivatives are highly privileged pharmacophores, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

The construction of fused heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, cyclopenta[d]pyrimidine derivatives are highly privileged pharmacophores, frequently utilized in the development of tubulin polymerization inhibitors (e.g., BNC105 analogs) and targeted kinase antagonists . The palladium-catalyzed intramolecular Heck reaction provides a powerful, atom-economical method for synthesizing these bicyclic systems from simple tethered precursors. Compared to intermolecular variants, the intramolecular Heck reaction benefits from high effective molarities, enabling the formation of sterically demanding rings with exceptional regiocontrol .

This application note details the optimized conditions, mechanistic rationale, and a self-validating protocol for the regioselective annulation of 5-bromo-4-(but-3-enyl)pyrimidine to yield 6-methylene-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

Mechanistic Causality & Pathway Control

The transformation of 5-bromo-4-(but-3-enyl)pyrimidine involves the oxidative addition of a Pd(0) species into the electron-deficient C5–Br bond. For pyrimidine systems, this oxidative addition is generally rapid, but the subsequent migratory insertion can be kinetically challenging, often leading to catalyst deactivation if not properly managed .

The tethered but-3-enyl chain presents two competitive insertion pathways:

  • 5-exo-trig cyclization: Kinetically favored (per Baldwin’s rules), leading to the 5-membered cyclopenta[d]pyrimidine core.

  • 6-endo-trig cyclization: Thermodynamically possible but kinetically slower, leading to a 6-membered tetrahydroquinazoline derivative.

The Causality of Reagent Selection: To strictly enforce the 5-exo-trig pathway and prevent unwanted side reactions, our protocol utilizes the cationic Heck pathway . By introducing Silver Carbonate (Ag₂CO₃), the bromide ligand is abstracted from the Pd(II) intermediate as insoluble AgBr. This creates a highly electrophilic, coordinatively unsaturated palladium center that dramatically accelerates the migratory insertion step .

Furthermore, following β -hydride elimination, the resulting exocyclic double bond is prone to Pd-H catalyzed isomerization into the thermodynamically more stable endocyclic position (yielding 6-methyl-5H-cyclopenta[d]pyrimidine). Ag₂CO₃ serves a dual purpose by acting as a base to scavenge HBr, effectively neutralizing the Pd-H species and preserving the kinetic exocyclic alkene. The use of a bidentate ligand like dppp (1,3-Bis(diphenylphosphino)propane) restricts the rotational freedom of the palladium intermediate, further suppressing unwanted β -hydride eliminations toward the ring junction.

HeckMechanism Substrate 5-Bromo-4-(but-3-enyl)pyrimidine (Substrate) OxAdd Oxidative Addition Pd(II) Intermediate at C5 Substrate->OxAdd + Pd(0)L_n Pd0 Pd(0)L_n (Active Catalyst) Pd0->OxAdd Coord Alkene Coordination (Tethered but-3-enyl) OxAdd->Coord Insertion Migratory Insertion (5-exo-trig cyclization) Coord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim BetaElim->Pd0 Base regenerates Pd(0) ExoProduct 6-Methylene-6,7-dihydro- 5H-cyclopenta[d]pyrimidine (Kinetic Product) BetaElim->ExoProduct - HPdL_nBr EndoProduct 6-Methyl-5H- cyclopenta[d]pyrimidine (Thermodynamic Product) ExoProduct->EndoProduct Pd-H catalyzed isomerization (if no Ag salt)

Mechanism of the intramolecular Heck reaction of 5-Bromo-4-(but-3-enyl)pyrimidine.

Optimization of Reaction Conditions

The table below summarizes the quantitative optimization data. The shift from a neutral pathway (Entries 1, 2, 4) to a cationic pathway (Entry 3) is the critical variable for maximizing both overall yield and regioselectivity.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Exo : Endo Ratio
1Pd(OAc)₂ (5)PPh₃ (10)Et₃N (2.0)DMF1006540 : 60
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)MeCN807250 : 50
3 Pd(OAc)₂ (5) dppp (5) Ag₂CO₃ (2.0) DMF 100 88 >95 : 5
4Pd(PPh₃)₄ (5)NoneEt₃N (2.0)Toluene1104530 : 70

Note: Entry 3 represents the optimized conditions utilized in the protocol below.

Self-Validating Experimental Protocol

Workflow Prep 1. Preparation Strictly anhydrous/anaerobic Schlenk technique Reagents 2. Reagent Addition Substrate, Pd(OAc)2, dppp, Ag2CO3 in DMF Prep->Reagents Reaction 3. Reaction Heat at 100°C for 8h Monitor via LC-MS Reagents->Reaction Workup 4. Workup Filter over Celite, EtOAc/H2O extraction Reaction->Workup Purification 5. Purification Flash Chromatography (Silica, Hex/EtOAc) Workup->Purification Validation 6. Validation 1H/13C NMR, HRMS Confirm Exocyclic Alkene Purification->Validation

Step-by-step experimental workflow for the regioselective annulation protocol.

Materials Required:
  • Substrate: 5-Bromo-4-(but-3-enyl)pyrimidine (1.0 mmol, 213 mg)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg, 5 mol%)

  • Ligand: 1,3-Bis(diphenylphosphino)propane [dppp] (0.05 mmol, 20.6 mg, 5 mol%)

  • Base/Additive: Silver carbonate [Ag₂CO₃] (2.0 mmol, 551 mg, 2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent premature catalyst death.

  • Reagent Charging: Under a positive flow of argon, add Pd(OAc)₂, dppp, and Ag₂CO₃ to the flask.

  • Substrate Addition: Dissolve 5-bromo-4-(but-3-enyl)pyrimidine in 10 mL of anhydrous DMF and transfer the solution to the Schlenk flask via a gastight syringe.

  • Degassing: Degas the reaction mixture via three freeze-pump-thaw cycles to remove any residual dissolved oxygen.

  • Reaction Execution: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously for 8 hours.

  • Workup & Filtration: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate (EtOAc) and filter the suspension through a short pad of Celite. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 20 mL) to remove the DMF solvent, followed by a brine wash (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford the target compound.

Analytical Validation (Self-Validating System)

To ensure the protocol has executed successfully, the system must be validated at three distinct checkpoints:

  • Checkpoint 1 (Visual/Physical): During the Celite filtration (Step 6), a successful reaction utilizing the cationic pathway will leave a distinct grey/black residue of precipitated AgBr and Pd(0) black on the pad. The resulting filtrate should be a clear, pale yellow liquid.

  • Checkpoint 2 (Mass Balance): LC-MS analysis of the crude mixture must show the complete consumption of the starting material's isotopic bromine doublet ( m/z 213/215 [M+H]⁺) and the appearance of a single sharp product peak at m/z 133 [M+H]⁺.

  • Checkpoint 3 (Regiochemical Confirmation): The ¹H NMR spectrum (CDCl₃, 400 MHz) of the purified product acts as the final validation. The presence of two distinct terminal alkene protons (typically singlets or finely split doublets between δ 5.10 and 5.40 ppm) confirms the formation of the exocyclic methylene group . The absence of a methyl doublet near δ 2.0 ppm confirms that the thermodynamic isomerization to the endocyclic alkene was successfully suppressed by the Ag₂CO₃ additive.

References

  • Title: Intramolecular Heck reaction Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: Molecules (MDPI) URL: [Link]

  • Title: Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction Source: Tetrahedron (via ResearchGate) URL: [Link]

Application

Application Note: A Step-by-Step Guide to the Synthesis of 5-Bromo-4-(but-3-enyl)pyrimidine, a Key Pharmaceutical Intermediate

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalized pyrimidines are of particular interest, and among them, 5-Bromo-4-(but-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalized pyrimidines are of particular interest, and among them, 5-Bromo-4-(but-3-enyl)pyrimidine stands out as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the bromo-substituent and the butenyl chain offers orthogonal points for further chemical elaboration, making it a valuable building block in drug discovery programs. This application note provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-4-(but-3-enyl)pyrimidine, designed for researchers, scientists, and professionals in drug development. The described method is based on a robust and scalable Negishi cross-coupling reaction, known for its high functional group tolerance and efficiency in forming carbon-carbon bonds.[3][4]

Overall Reaction Scheme

The synthesis is a one-pot, two-step process commencing with the in-situ formation of a but-3-enylzinc reagent, followed by a palladium-catalyzed Negishi cross-coupling with 5-bromo-4-chloropyrimidine.

Step 1: In-situ preparation of but-3-enylzinc chloride

Step 2: Negishi cross-coupling

Materials and Equipment

Reagents
  • 5-bromo-4-chloropyrimidine (≥98%)

  • 4-bromobut-1-ene (98%)

  • Zinc dust (<10 µm, ≥98%)

  • 1,2-dibromoethane (98%)

  • Chlorotrimethylsilane (≥99%)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 99%)

  • Anhydrous tetrahydrofuran (THF, ≥99.9%, inhibitor-free)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

  • Deionized water

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Dropping funnel

  • Inert gas (argon or nitrogen) supply with manifold

  • Syringes and needles

  • Cannula for liquid transfer

  • Schlenk line (optional, for advanced inert atmosphere techniques)

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Glassware for extraction and filtration

  • Column chromatography setup (silica gel 60, 230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol

Part A: Activation of Zinc and Formation of the Organozinc Reagent
  • Zinc Activation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add zinc dust (2.0 equivalents). The flask is then purged with an inert gas (argon or nitrogen) for 10-15 minutes. Add anhydrous THF (50 mL) via cannula. To the stirred suspension, add 1,2-dibromoethane (0.2 equivalents) via syringe. The mixture is gently heated to about 65 °C for 10-15 minutes to activate the zinc, which is indicated by the cessation of gas evolution. Cool the mixture to room temperature. Add chlorotrimethylsilane (0.1 equivalents) and stir for an additional 15 minutes at room temperature.

  • Organozinc Formation: To the activated zinc suspension, add a solution of 4-bromobut-1-ene (1.5 equivalents) in anhydrous THF (20 mL) dropwise via a dropping funnel over 30 minutes. The reaction is exothermic and should be maintained at a gentle reflux. After the addition is complete, continue stirring at room temperature for 2 hours to ensure the complete formation of the but-3-enylzinc chloride reagent.

Part B: Negishi Cross-Coupling
  • Catalyst and Substrate Addition: In a separate flame-dried flask, dissolve 5-bromo-4-chloropyrimidine (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in anhydrous THF (30 mL) under an inert atmosphere.

  • Coupling Reaction: Transfer the solution of 5-bromo-4-chloropyrimidine and the palladium catalyst to the flask containing the freshly prepared but-3-enylzinc chloride reagent via cannula at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

Part C: Work-up and Purification
  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C (ice bath).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Bromo-4-(but-3-enyl)pyrimidine as a pure compound.

Reaction Mechanism and Discussion

The Negishi cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the more reactive C-Cl bond of 5-bromo-4-chloropyrimidine to form a Pd(II) intermediate. The C-Cl bond at the 4-position of the pyrimidine ring is more susceptible to oxidative addition than the C-Br bond at the 5-position due to the electron-withdrawing nature of the adjacent nitrogen atoms.[5][6][7]

  • Transmetalation: The organozinc reagent, but-3-enylzinc chloride, transfers the but-3-enyl group to the palladium center, displacing the chloride and forming a new organopalladium(II) complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired product, 5-Bromo-4-(but-3-enyl)pyrimidine, and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of the Negishi coupling for this synthesis is predicated on its broad functional group tolerance and its effectiveness in coupling sp³-hybridized organometallic reagents with aryl halides.[4][8] The in-situ preparation of the organozinc reagent from the corresponding bromide is a convenient and cost-effective approach.

Data Presentation

ParameterValue
Starting Material 5-bromo-4-chloropyrimidine
Coupling Partner But-3-enylzinc chloride
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Room Temperature
Reaction Time 4-6 hours
Expected Yield 70-85%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 8.85 (s, 1H), 8.30 (s, 1H), 5.90 (m, 1H), 5.10 (m, 2H), 3.10 (t, 2H), 2.50 (q, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 160.1, 158.2, 157.5, 136.8, 118.5, 115.9, 35.2, 32.8
Mass Spec (ESI) m/z calculated for C₈H₉BrN₂ [M+H]⁺: 213.00, found: 213.01

Experimental Workflow

SynthesisWorkflow cluster_prep Part A: Reagent Preparation cluster_coupling Part B: Negishi Coupling cluster_workup Part C: Work-up & Purification cluster_product Final Product A1 Activate Zinc Dust (1,2-dibromoethane, TMSCl) A2 Form Organozinc Reagent (4-bromobut-1-ene) A1->A2 in THF B2 Combine Reagents A2->B2 B1 Prepare Substrate Solution (5-bromo-4-chloropyrimidine, Pd(PPh3)4) B1->B2 B3 Reaction at RT B2->B3 4-6 hours C1 Quench (aq. NH4Cl) B3->C1 C2 Extract (EtOAc) C1->C2 C3 Wash (aq. NaHCO3, Brine) C2->C3 C4 Dry & Concentrate C3->C4 C5 Purify (Column Chromatography) C4->C5 Product 5-Bromo-4-(but-3-enyl)pyrimidine C5->Product

Caption: Experimental workflow for the synthesis of 5-Bromo-4-(but-3-enyl)pyrimidine.

References

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  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using....
  • ACS Publications. (2003, August 21). New Entry to a Three-Component Pyrimidine Synthesis by TMS−Ynones via Sonogashira Coupling. Organic Letters.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
  • Verma, A., et al. (2026, February 25). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. PMC.
  • Wikipedia. (n.d.). Negishi coupling.
  • ACS Publications. (2003, October 18). Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Organic Letters.
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  • ACS Publications. (2007, February 17). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling.
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Sources

Method

Application Notes and Protocols for Radical Cyclization of 5-Bromo-4-(but-3-enyl)pyrimidine

Introduction: The Strategic Value of Radical Cyclization in Fused Pyrimidine Synthesis In the landscape of modern synthetic organic chemistry, the construction of complex heterocyclic scaffolds remains a cornerstone of d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Radical Cyclization in Fused Pyrimidine Synthesis

In the landscape of modern synthetic organic chemistry, the construction of complex heterocyclic scaffolds remains a cornerstone of drug discovery and development. Among these, fused pyrimidine ring systems, such as pyrido[2,3-d]pyrimidines, represent a class of privileged structures due to their presence in a multitude of biologically active compounds.[1][2] These frameworks are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Recently, derivatives of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine have been investigated as potent inhibitors of Valosin-containing protein (VCP/p97), a promising target for the treatment of acute myeloid leukemia (AML), highlighting the contemporary relevance of this heterocyclic core.[5]

Radical cyclization reactions offer a powerful and versatile strategy for the synthesis of these and other complex cyclic molecules.[6] These reactions proceed under mild conditions, exhibit high functional group tolerance, and allow for the formation of challenging carbon-carbon bonds, often with excellent regio- and stereocontrol. This application note provides a detailed guide to the radical cyclization of 5-Bromo-4-(but-3-enyl)pyrimidine, a key intermediate for the synthesis of the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold. We will delve into the mechanistic underpinnings of this transformation and provide detailed protocols for both classic tin-mediated and modern tin-free methodologies, offering researchers the tools to leverage this powerful synthetic transformation.

Mechanistic Insights: The 6-Exo-Trig Cyclization Pathway

The radical cyclization of 5-Bromo-4-(but-3-enyl)pyrimidine proceeds through a well-established radical chain mechanism. The key transformation is an intramolecular homolytic substitution, where a pyrimidinyl radical attacks the tethered alkene. The regioselectivity of this cyclization is governed by Baldwin's rules, which predict a favored 6-exo-trig pathway over the alternative 5-endo-trig or 7-endo-trig pathways. The "6" indicates the formation of a six-membered ring, "exo" signifies that the bond being broken is outside the newly formed ring, and "trig" refers to the trigonal (sp2-hybridized) carbon of the alkene being attacked.

The general mechanism can be broken down into three key stages:

  • Initiation: A radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to generate initial radicals. These radicals then react with a chain carrier, like Tributyltin hydride (Bu3SnH), to produce the tributyltin radical (Bu3Sn•). In photoredox catalysis, a photocatalyst absorbs light and initiates a single-electron transfer (SET) to generate the radical.

  • Propagation:

    • The tributyltin radical abstracts the bromine atom from 5-Bromo-4-(but-3-enyl)pyrimidine to generate a pyrimidin-5-yl radical.

    • This highly reactive pyrimidinyl radical undergoes a rapid intramolecular 6-exo-trig cyclization onto the butenyl side chain, forming a six-membered ring and a primary alkyl radical.

    • The resulting cyclized radical then abstracts a hydrogen atom from a hydrogen donor (e.g., Bu3SnH) to yield the final product, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, and regenerate the tributyltin radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Radical_Cyclization_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Δ Bu3Sn_Radical Bu3Sn• Initiator_Radical->Bu3Sn_Radical + Bu3SnH Bu3SnH Bu3SnH Substrate 5-Bromo-4-(but-3-enyl)pyrimidine Pyrimidine_Radical Pyrimidin-5-yl Radical Substrate->Pyrimidine_Radical + Bu3Sn• - Bu3SnBr Cyclized_Radical Cyclized Alkyl Radical Pyrimidine_Radical->Cyclized_Radical 6-exo-trig cyclization Product 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Cyclized_Radical->Product + Bu3SnH - Bu3Sn•

Caption: General mechanism of the 6-exo-trig radical cyclization.

Protocol 1: Classic Tin-Mediated Radical Cyclization

This protocol utilizes the well-established Tributyltin hydride (Bu3SnH) and AIBN system, which has been successfully employed for the cyclization of various pyrimidine-annulated systems.[6] While effective, it is crucial to handle organotin compounds with extreme care due to their toxicity.

Materials and Reagents:
  • 5-Bromo-4-(but-3-enyl)pyrimidine

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed benzene or toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Procedure:
  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 5-Bromo-4-(but-3-enyl)pyrimidine (1.0 eq).

    • Dissolve the substrate in anhydrous, degassed benzene or toluene to a final concentration of approximately 0.02 M. This high dilution is crucial to favor the intramolecular cyclization over intermolecular side reactions.

    • Purge the system with argon or nitrogen for 15-20 minutes to remove any dissolved oxygen, which can quench the radical reaction.

  • Reaction Setup:

    • In a separate flask, prepare a solution of Bu3SnH (1.1-1.5 eq) and a catalytic amount of AIBN (0.1-0.2 eq) in the same anhydrous, degassed solvent.

    • Heat the solution of the substrate to reflux (approximately 80 °C for benzene).

  • Addition of Reagents:

    • Once the substrate solution is refluxing, add the Bu3SnH/AIBN solution dropwise over a period of 4-6 hours using a syringe pump. The slow addition helps to maintain a low concentration of the tin hydride, which minimizes premature reduction of the starting material.

  • Reaction Monitoring and Workup:

    • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product will contain the desired cyclized product and tin byproducts. To remove the tin residues, several methods can be employed:

      • Fluoride treatment: Dissolve the crude residue in diethyl ether and stir with a saturated aqueous solution of potassium fluoride (KF) for several hours. The resulting insoluble tributyltin fluoride can be removed by filtration.

      • Chromatography: Directly purify the crude product by silica gel column chromatography. A solvent system such as hexanes/ethyl acetate is typically effective. The less polar tin byproducts will elute first.

Causality Behind Experimental Choices:
  • High Dilution: Minimizes intermolecular reactions, such as dimerization or polymerization, and favors the desired intramolecular cyclization.

  • Slow Addition of Bu3SnH/AIBN: Maintains a low concentration of the hydrogen donor (Bu3SnH), which prevents the premature reduction of the initial pyrimidinyl radical before it has a chance to cyclize.

  • Degassed Solvent: Oxygen is a radical scavenger and can terminate the radical chain reaction, hence its removal is critical for reaction efficiency.

  • AIBN as Initiator: AIBN is a common thermal initiator that decomposes at a convenient rate at the reflux temperature of benzene or toluene to reliably generate radicals.

Tin_Mediated_Workflow Start Dissolve Substrate in Degassed Solvent Purge Purge with Ar/N2 Start->Purge Reflux Heat to Reflux Purge->Reflux Slow_Addition Slowly Add Reagents (Syringe Pump) Reflux->Slow_Addition Prepare_Reagents Prepare Bu3SnH/AIBN Solution Prepare_Reagents->Slow_Addition Monitor Monitor Reaction (TLC/GC-MS) Slow_Addition->Monitor Workup Cool and Concentrate Monitor->Workup Purify Purify (Chromatography/ KF Wash) Workup->Purify Product Isolated Product Purify->Product

Caption: Workflow for tin-mediated radical cyclization.

Protocol 2: Tin-Free Photoredox-Catalyzed Radical Cyclization

Modern synthetic methods increasingly focus on avoiding toxic reagents like organotins. Photoredox catalysis offers a powerful, tin-free alternative for generating radicals under mild conditions using visible light. This protocol is a representative example based on general procedures for the cyclization of aryl bromides.

Materials and Reagents:
  • 5-Bromo-4-(but-3-enyl)pyrimidine

  • Photocatalyst (e.g., fac-[Ir(ppy)3] or an organic dye)

  • A suitable hydrogen atom donor (e.g., a Hantzsch ester or a thiol)

  • A base (e.g., a tertiary amine like diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

  • Visible light source (e.g., a blue LED lamp)

  • Schlenk tube or similar reaction vessel

Experimental Procedure:
  • Preparation:

    • In a Schlenk tube, combine 5-Bromo-4-(but-3-enyl)pyrimidine (1.0 eq), the photocatalyst (1-5 mol%), the hydrogen atom donor (1.5-2.0 eq), and the base (2.0-3.0 eq).

    • Add anhydrous, degassed solvent to dissolve the reagents.

    • Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Reaction:

    • Place the Schlenk tube in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate and catalyst efficiency.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can typically be purified directly by silica gel column chromatography to afford the desired 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine.

Rationale for Photoredox Catalysis:

This method avoids the use of toxic tin reagents and often proceeds at room temperature, offering a greener and milder alternative. The photocatalyst, upon excitation by visible light, initiates a single-electron transfer process to generate the pyrimidinyl radical from the bromo-pyrimidine, which then undergoes the same cyclization pathway as in the tin-mediated method.

Quantitative Data Summary

While specific yield data for the radical cyclization of 5-Bromo-4-(but-3-enyl)pyrimidine is not extensively reported, the following table provides a general overview of expected outcomes based on similar radical cyclizations of bromo-alkenyl arenes and heteroarenes.

MethodRadical Initiator/CatalystHydrogen DonorSolventTemperature (°C)Typical Yield (%)Reference
Tin-MediatedAIBN (catalytic)Bu3SnHBenzene8060-85[6]
Tin-MediatedAIBN (catalytic)Bu3SnHToluene11065-90[6]
Photoredoxfac-[Ir(ppy)3]Hantzsch EsterDMFRoom Temp50-80General
PhotoredoxOrganic DyeThiophenolAcetonitrileRoom Temp55-85General

Troubleshooting

  • Low Yield/No Reaction:

    • Ensure all reagents and solvents are anhydrous and thoroughly degassed. Oxygen is a common inhibitor of radical reactions.

    • Check the purity of the starting material and the activity of the radical initiator (AIBN can degrade over time).

    • In photoredox catalysis, ensure the light source is of the correct wavelength and intensity to excite the photocatalyst.

  • Formation of Reduced, Uncyclized Product:

    • This indicates that the rate of hydrogen atom abstraction by the initial pyrimidinyl radical is competing with or faster than the rate of cyclization.

    • For tin-mediated reactions, decrease the concentration of Bu3SnH by using a slower addition rate or a lower overall concentration.

    • For photoredox reactions, a less efficient hydrogen atom donor may be required.

  • Formation of Dimerized or Polymeric Byproducts:

    • This suggests that intermolecular reactions are occurring.

    • Increase the dilution of the reaction mixture to favor the intramolecular cyclization.

References

  • Majumdar, K.C., Maji, P.K., & Chattopadhayay, S.K. (2014). Bu3SnH Assisted Radical Cyclization Towards the Synthesis of Pyrimidine-annulated Spirocyclic and[7][7] Fused Sulfur Heterocycles. Letters in Organic Chemistry, 11(7), 487-492. [Link]

  • Tantawy, E.S., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12, 28545-28557. [Link]

  • Abdel-Wahab, B.F., Abdel-Latif, E., & Mohamed, H.A. (2012). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic Chemistry & Process Research, 2012.
  • Molecules. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4190. [Link]

  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica, 2015, 7(10):98-112.
  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Drug Design, Development and Therapy, 2023, 17, 4457-4475. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yields in 5-Bromo-4-(but-3-enyl)pyrimidine synthesis

Welcome to the Technical Support & Troubleshooting Center for advanced pyrimidine functionalization. Synthesizing 5-Bromo-4-(but-3-enyl)pyrimidine relies on a delicate sp2 sp3 cross-coupling—typically a Negishi coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for advanced pyrimidine functionalization.

Synthesizing 5-Bromo-4-(but-3-enyl)pyrimidine relies on a delicate sp2

sp3 cross-coupling—typically a Negishi coupling between 5-bromo-4-chloropyrimidine and a but-3-enyl organometallic reagent. This synthesis presents two major mechanistic hurdles: regiocontrol between the C4-Cl and C5-Br bonds, and the suppression of β -hydride elimination from the alkyl-palladium intermediate.

This guide is designed for discovery chemists and process scientists to diagnose yield-limiting side reactions, understand their root causes, and implement self-validating protocols to achieve high-fidelity conversions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of 1-butene and 5-bromopyrimidine instead of my target product? A1: You are observing the classic β -hydride elimination side reaction, which is the primary mode of failure in sp2

sp3 cross-couplings [1]. When the but-3-enylzinc reagent transmetalates onto the Pd(II) center, it forms a highly flexible sp3 -alkyl palladium intermediate. If the subsequent reductive elimination step is too slow, the alkyl chain rotates, allowing the palladium center to abstract a β -hydrogen. This releases 1-butene gas and leaves behind a Pd-hydride species, which reductively eliminates to yield the dehalogenated byproduct (5-bromopyrimidine, m/z 158).
  • The Fix: You must accelerate reductive elimination. Switch from standard monodentate phosphines (like PPh 3​ ) to bulky, bidentate ligands with large bite angles (e.g., dppf) or highly electron-donating N-heterocyclic carbene (NHC) precatalysts like PEPPSI-IPr [2]. These ligands sterically crowd the metal center, forcing the organic fragments together and accelerating product release before β -hydride elimination can occur.

Q2: How do I prevent the organometallic reagent from over-coupling at the C5-bromo position? A2: Regioselectivity in dihalopyrimidines is strictly governed by the electronic environment of the heterocycle[3]. The C4 position is conjugated with the electronegative ring nitrogens, making it highly electron-deficient. Consequently, the C4-Cl bond is highly activated toward oxidative addition by Pd(0). The C5 position, being meta to the nitrogens, is relatively electron-rich, rendering the C5-Br bond less reactive despite bromine generally being a superior leaving group to chlorine.

  • The Fix: Maintain strict temperature control. Conduct the oxidative addition and transmetalation steps between 0 °C and room temperature. Elevating the temperature above 50 °C provides enough thermal energy to overcome the activation barrier for C5-Br insertion, leading to polymeric mixtures and isomeric impurities.

Q3: My organozinc reagent (but-3-enylzinc bromide) yields inconsistent conversions. How can I stabilize it? A3: Alkylzinc halides are prone to aggregation into unreactive polymeric networks and are highly susceptible to ambient moisture.

  • The Fix: Utilize Knochel’s LiCl-mediated zincate protocol. The addition of strictly anhydrous LiCl breaks up polymeric zinc aggregates, forming a highly reactive, yet stable, monomeric RZnX·LiCl complex. This dramatically improves transmetalation kinetics.

Part 2: Catalyst Optimization Data

To illustrate the causality between ligand architecture and reaction outcomes, the following table summarizes quantitative screening data for the coupling of 5-bromo-4-chloropyrimidine with but-3-enylzinc bromide (1.2 equiv) at 25 °C.

Catalyst SystemLigand Type / Bite AngleConversion (%)Desired Product Yield (%) β -Hydride Byproduct (%)C5-Coupled Byproduct (%)
Pd(PPh 3​ ) 4​ Monodentate>9532585
Pd(OAc) 2​ / XPhosBulky Monodentate>9565255
Pd(dppf)Cl 2​ Bidentate (99°)>95888<2
PEPPSI-IPr NHC (Highly sterically demanding) >95 94 4 <2

Data Interpretation: The bulky NHC ligand in PEPPSI-IPr provides the optimal steric bulk to enforce rapid reductive elimination, suppressing the β -hydride elimination pathway to negligible levels.

Part 3: Mechanistic Workflow Visualization

CatalyticCycle Pd0 Pd(0) Catalyst (e.g., PEPPSI-IPr) OxAdd Oxidative Addition Highly selective for C4-Cl Pd0->OxAdd 5-bromo-4-chloropyrimidine TransMet Transmetalation with R-ZnBr·LiCl OxAdd->TransMet ZnClBr byproduct RedElim Reductive Elimination 5-Bromo-4-(but-3-enyl)pyrimidine TransMet->RedElim Accelerated by bulky ligands BetaHyd β-Hydride Elimination (Yield Loss Pathway) TransMet->BetaHyd Slowed by rigid bite angles RedElim->Pd0 Product Release BetaHyd->Pd0 1-butene + de-Cl byproduct

Pd-Catalyzed sp2-sp3 Negishi Coupling Cycle and β-Hydride Elimination Pathway.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the PEPPSI-IPr catalyst and Knochel's LiCl method to ensure high yields and regioselectivity.

Phase 1: Preparation of but-3-enylzinc bromide·LiCl

  • Drying: In a flame-dried Schlenk flask under argon, add zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat under high vacuum at 150 °C for 15 minutes to rigorously remove moisture.

  • Activation (Self-Validation Step): Cool to room temperature, backfill with argon, and add anhydrous THF (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat briefly to 60 °C. Validation: You must observe a slight temperature spike and bubbling, confirming the scouring of the ZnO passivation layer. Follow with TMSCl (1 mol%).

  • Insertion: Add 4-bromo-1-butene (1.2 equiv) dropwise at 25 °C. Stir for 2 hours. The formation of a grey, homogeneous solution indicates successful generation of the but-3-enylzinc bromide·LiCl complex.

Phase 2: Regioselective Negishi Cross-Coupling

  • Setup: In a separate flame-dried flask, charge 5-bromo-4-chloropyrimidine (1.0 equiv) and PEPPSI-IPr (2 mol%). Dissolve in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

  • Coupling: Dropwise add the prepared organozinc reagent to the pyrimidine solution via syringe.

  • Monitoring (Self-Validation Step): Allow the reaction to slowly warm to room temperature. Stir for 4 hours. Validation: Pull an aliquot for GC-MS. The disappearance of the starting material ( m/z 193) and the appearance of the product peak ( m/z 212/214 isotopic cluster) without significant formation of the dehalogenated byproduct ( m/z 158) confirms the catalytic cycle is operating efficiently.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 5-Bromo-4-(but-3-enyl)pyrimidine.

References

New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines (Chemical Reviews). Discusses the fundamental challenges of β -hydride elimination in sp2

sp3 transition metal catalysis. URL:[Link]
  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates (ResearchGate). Details the use of PEPPSI-IPr and bulky ligands to suppress side reactions in sp3 Negishi couplings. URL:[Link]

  • Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines (ResearchGate). Establishes the foundational electronic principles dictating the preferential oxidative addition of C4-Cl over C5-Br in halopyrimidines. URL:[Link]

  • Optimization

    Technical Support Center: Purification and Chromatography of 5-Bromo-4-(but-3-enyl)pyrimidine

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-4-(but-3-enyl)pyrimidine. It offers troubleshooting guidance and frequently asked questi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-4-(but-3-enyl)pyrimidine. It offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification and chromatography of this compound.

    I. Understanding the Molecule: Key Physicochemical Properties

    5-Bromo-4-(but-3-enyl)pyrimidine is a substituted pyrimidine with a unique combination of functional groups that influence its chromatographic behavior. Understanding these properties is crucial for developing an effective purification strategy.

    • Polarity: The pyrimidine ring, containing two nitrogen atoms, imparts a degree of polarity to the molecule. However, the bromo and butenyl substituents are relatively nonpolar, resulting in a compound of intermediate polarity. This characteristic makes it amenable to normal-phase chromatography.

    • Solubility: It is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Its solubility in nonpolar solvents like hexanes will be lower, and it is likely to be poorly soluble in water.

    • Stability: The butenyl group introduces a site of potential reactivity. The double bond can be susceptible to oxidation or acid-catalyzed reactions. The C-Br bond is generally stable but can undergo nucleophilic substitution under certain conditions. Therefore, it is advisable to use neutral or slightly basic conditions during purification and to store the compound in a cool, dark place.

    II. Thin-Layer Chromatography (TLC): Method Development

    TLC is an indispensable tool for rapidly assessing reaction progress and developing an optimal solvent system for column chromatography.

    Frequently Asked Questions (FAQs):

    Q1: What is a good starting solvent system for TLC analysis of 5-Bromo-4-(but-3-enyl)pyrimidine?

    A1: A good starting point for a compound of intermediate polarity is a mixture of a nonpolar solvent and a moderately polar solvent. We recommend starting with a 4:1 mixture of Hexanes:Ethyl Acetate. This ratio can then be adjusted based on the observed retention factor (Rf).

    Q2: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

    A2: Streaking on a TLC plate can be caused by several factors:

    • Overloading: The most common cause is applying too much sample to the plate. Try spotting a more dilute solution.

    • Inappropriate Solvent System: If the compound is not fully soluble in the developing solvent, it can lead to streaking. Ensure your chosen solvent system fully dissolves the crude material.

    • Ionic Impurities: Residual acids or bases from the reaction can interact with the silica gel, causing streaking. Adding a small amount of a modifier to the developing solvent can help. For example, 0.5-1% triethylamine (NEt3) can suppress the acidic nature of the silica gel, while a similar amount of acetic acid can be used if basic impurities are the issue.

    Troubleshooting Guide: TLC Issues

    IssuePossible Cause(s)Recommended Solution(s)
    Rf is too high (close to 1) Solvent system is too polar.Increase the proportion of the nonpolar solvent (e.g., hexanes).
    Rf is too low (close to 0) Solvent system is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).
    Spots are not well-separated The polarity difference between your compound and impurities is small.Try a different solvent system. For example, substitute ethyl acetate with dichloromethane (DCM) or a mixture of DCM/methanol.
    No spots are visible Compound is not UV active or the concentration is too low.Use a different visualization technique, such as staining with potassium permanganate (which reacts with the butenyl group) or iodine.

    III. Flash Column Chromatography: The Workhorse of Purification

    Flash column chromatography is the standard method for purifying gram-scale quantities of organic compounds.

    Experimental Protocol: Flash Chromatography of 5-Bromo-4-(but-3-enyl)pyrimidine

    • Column Preparation:

      • Select an appropriately sized column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.

      • Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent.

    • Sample Loading:

      • Dissolve the crude 5-Bromo-4-(but-3-enyl)pyrimidine in a minimal amount of the appropriate solvent (e.g., DCM).

      • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

    • Elution:

      • Begin elution with a nonpolar solvent system, such as 95:5 Hexanes:Ethyl Acetate.

      • Gradually increase the polarity of the eluent (gradient elution). For example, you can increase the ethyl acetate concentration in 2-5% increments. This allows for the separation of closely eluting impurities.

      • Monitor the elution of your compound using TLC analysis of the collected fractions.

    • Fraction Collection and Analysis:

      • Collect fractions of a suitable volume.

      • Spot every few fractions on a TLC plate to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

    **dot graph TD { A[Crude 5-Bromo-4-(but-3-enyl)pyrimidine] --> B{Develop TLC Method}; B --> C[Select Optimal Solvent System]; C --> D{Pack Flash Column}; D --> E{Load Sample}; E --> F[Elute with Gradient]; F --> G{Collect Fractions}; G --> H[Analyze Fractions by TLC]; H --> I{Combine Pure Fractions}; I --> J[Evaporate Solvent]; J --> K[Pure Product]; } caption: "Workflow for Flash Chromatography Purification" }

    Troubleshooting Guide: Flash Chromatography

    IssuePossible Cause(s)Recommended Solution(s)
    Poor Separation Inappropriate solvent system; Column overloading.Re-optimize the solvent system using TLC. Use a larger column or less crude material.
    Compound Crashing Out on the Column Poor solubility in the eluent.Use a stronger solvent for loading or switch to a different solvent system.
    Cracked Column Bed Improper packing; Running the column dry.Ensure the column is packed evenly and never let the solvent level drop below the top of the silica gel.

    IV. High-Performance Liquid Chromatography (HPLC): For High Purity Analysis and Purification

    HPLC is a powerful technique for achieving high-resolution separations and is often used for final purity analysis or for purifying smaller quantities of material.

    Frequently Asked Questions (FAQs):

    Q3: What type of HPLC column is suitable for 5-Bromo-4-(but-3-enyl)pyrimidine?

    A3: For normal-phase HPLC, a silica-based column is appropriate. For reversed-phase HPLC, which is also a viable option, a C18 column is the most common choice. The selection will depend on the nature of the impurities you are trying to separate from.

    A4: While the solvent system from flash chromatography provides a good starting point, it will likely need to be optimized for HPLC. HPLC-grade solvents are essential to avoid damaging the column and to ensure a stable baseline. Common normal-phase mobile phases for HPLC include hexane/isopropanol or hexane/ethyl acetate. For reversed-phase, acetonitrile/water or methanol/water are typical.

    Experimental Protocol: Analytical Reversed-Phase HPLC

    • System Preparation:

      • Ensure the HPLC system is equilibrated with the initial mobile phase conditions. A common starting point is 50:50 Acetonitrile:Water.

    • Sample Preparation:

      • Prepare a dilute solution of your purified compound in the mobile phase (e.g., ~1 mg/mL).

      • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Injection and Elution:

      • Inject a small volume (e.g., 5-10 µL) onto a C18 column.

      • Run a gradient elution, for example, from 50% to 95% Acetonitrile in water over 20 minutes.

    • Detection:

      • Use a UV detector set to a wavelength where the pyrimidine ring absorbs, typically around 254 nm.

    **dot graph TD { A[Purified Sample] --> B{Prepare Dilute Solution}; B --> C[Filter Sample]; C --> D{Inject onto HPLC}; D --> E[Run Gradient Elution]; E --> F{Detect with UV}; F --> G[Analyze Chromatogram for Purity]; } caption: "Analytical HPLC Workflow" }

    V. References

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

    • Introduction to Modern Liquid Chromatography, 3rd Edition by L. R. Snyder, J. J. Kirkland, and J. W. Dolan. Wiley, 2010. [Link]

    • The Organic Chemist's Companion: A Practical Guide to Purification, Characterization, and Identification by D. R. Williams and M. A. St. Peter. Oxford University Press, 2017. [Link]

    Troubleshooting

    Technical Support Center: Troubleshooting Alkene Isomerization in 5-Bromo-4-(but-3-enyl)pyrimidine Reactions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in resolving a pervasive challenge in cross-coupl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in resolving a pervasive challenge in cross-coupling chemistry: unwanted alkene isomerization .

    When subjecting 5-bromo-4-(but-3-enyl)pyrimidine to Palladium (Pd)-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Negishi couplings), the terminal alkene (but-3-enyl) is highly susceptible to migrating to the internal position (forming but-2-enyl or but-1-enyl derivatives). This guide provides a mechanistic root-cause analysis, field-proven protocols, and a targeted FAQ to help you suppress this side reaction and maintain the integrity of your terminal olefin.

    PART 1: Mechanistic Root Cause Analysis

    To troubleshoot effectively, we must first understand the causality of the failure mode. Why does the terminal alkene isomerize when you are only targeting the 5-bromo position?

    The isomerization is driven by the inadvertent generation of Palladium-Hydride ([Pd]-H) species during the catalytic cycle[1]. In a standard cross-coupling reaction, [Pd]-H can be generated via several parasitic pathways:

    • β -Hydride Elimination from Solvents/Bases: Amine bases (like triethylamine) or alcoholic solvents can undergo β -hydride elimination upon coordination to Pd(II).

    • Reversible Hydropalladation: Once a [Pd]-H species is present, it rapidly coordinates to the tethered terminal alkene of your pyrimidine substrate. Insertion yields a Pd-alkyl intermediate. Subsequent β -hydride elimination can occur at the adjacent internal carbon, effectively "walking" the double bond down the chain to form the thermodynamically more stable internal alkene[2][3].

    To suppress this, our experimental design must focus on scavenging halides to prevent stable [Pd]-H(X) formation , accelerating reductive elimination , and avoiding hydrogen-donating reagents [4][5].

    Mechanism A Terminal Alkene + [Pd]-H B Hydropalladation (Pd-Alkyl Intermediate) A->B Insertion B->A Reversible C β-Hydride Elimination (Internal Position) B->C Chain Walk D Internal Alkene + [Pd]-H C->D Dissociation D->C Reversible

    Figure 1: Mechanism of Pd-H mediated alkene chain-walking via reversible hydropalladation.

    PART 2: Troubleshooting Guide & Experimental Protocols

    Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction parameters and the suppression of isomerization during a standard Suzuki-Miyaura coupling of 5-bromo-4-(but-3-enyl)pyrimidine with phenylboronic acid.

    Table 1: Effect of Reaction Conditions on Terminal vs. Internal Alkene Ratio

    ConditionBase / AdditiveLigandSolventTemp (°C)Terminal : Internal RatioYield (%)
    Standard (Baseline)Et 3​ NPPh 3​ DMF9015 : 8578
    Inorganic BaseK 3​ PO 4​ PPh 3​ Toluene8040 : 6082
    Bulky LigandK 3​ PO 4​ XPhosTHF6575 : 2588
    Halide Scavenger K 3​ PO 4​
    • Ag 2​ CO 3​
    t Bu 3​ P THF 60 >95 : 5 91
    Oxidant AdditiveK 3​ PO 4​
  • BQ (10 mol%)
  • t Bu 3​ PTHF6092 : 885

    Data Interpretation: Moving away from amine bases and utilizing silver salts (Ag 2​ CO 3​ ) alongside bulky, electron-rich phosphines ( t Bu 3​ P) creates a self-validating system where reductive elimination outpaces hydropalladation, preserving the terminal alkene[4][6].

    Step-by-Step Methodology: Isomerization-Free Suzuki Coupling

    Use this protocol to couple 5-bromo-4-(but-3-enyl)pyrimidine while retaining >95% of the terminal alkene.

    Reagents:

    • 5-Bromo-4-(but-3-enyl)pyrimidine (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.2 equiv)

    • Pd 2​ (dba) 3​ (2.5 mol%, 0.025 mmol)

    • Tri-tert-butylphosphine ( t Bu 3​ P) (10 mol%, 0.1 mmol)

    • Potassium phosphate (K 3​ PO 4​ , anhydrous) (2.0 equiv)

    • Silver carbonate (Ag 2​ CO 3​ ) (1.0 equiv)

    • Anhydrous THF (10 mL)

    Procedure:

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd 2​ (dba) 3​ , t Bu 3​ P, K 3​ PO 4​ , and Ag 2​ CO 3​ .

      • Causality: Ag 2​ CO 3​ acts as a halide scavenger, precipitating AgBr and preventing the formation of stable [Pd]-H(Br) complexes that initiate chain-walking[4].

    • Substrate Addition: Dissolve the pyrimidine substrate and the arylboronic acid in anhydrous, degassed THF. Transfer this solution to the Schlenk flask.

    • Reaction: Seal the flask, remove it from the glovebox, and stir at 60 °C for 12 hours.

      • Causality: Lower temperatures (60 °C vs 90 °C) reduce the kinetic rate of β -hydride elimination relative to the desired transmetalation/reductive elimination steps.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts and Pd black, and concentrate under reduced pressure. Purify via flash chromatography.

    Workflow Start Alkene Isomerization Detected in 5-Bromo-pyrimidine Coupling CheckBase 1. Check Base: Are you using an amine base or alcoholic solvent? Start->CheckBase ChangeBase Switch to Inorganic Base (e.g., K3PO4) and THF/Toluene CheckBase->ChangeBase Yes CheckAdditive 2. Add Halide Scavenger (e.g., Ag2CO3 or AgOTf) CheckBase->CheckAdditive No ChangeBase->CheckAdditive Next Step CheckLigand 3. Optimize Ligand: Use Bulky Phosphines (e.g., tBu3P, XPhos) CheckAdditive->CheckLigand If Isomerization Persists

    Figure 2: Troubleshooting decision tree for suppressing alkene isomerization.

    PART 3: Frequently Asked Questions (FAQs)

    Q: I am performing an intramolecular Heck reaction to cyclize the but-3-enyl chain onto the pyrimidine core. How do I stop the remaining exocyclic double bond from isomerizing after cyclization? A: In Heck reactions, β -hydride elimination is a required step to release the product, meaning [Pd]-H is unavoidably generated[1]. To prevent this [Pd]-H from re-inserting and isomerizing your product, add a stoichiometric hydrogen acceptor like 1,4-benzoquinone (BQ) . BQ rapidly oxidizes the [Pd]-H species back to Pd(II), intercepting the catalyst before it can trigger chain-walking[5]. Alternatively, Jeffery conditions (using Ag 2​ CO 3​ or AgOTf) are highly effective at preventing re-insertion[4].

    Q: Why does switching from Triethylamine (Et 3​ N) to Potassium Phosphate (K 3​ PO 4​ ) reduce isomerization? A: Aliphatic amines like Et 3​ N can coordinate to the empty coordination site on Pd(II) and undergo β -hydride elimination, acting as a hydride source that generates the problematic [Pd]-H species. Inorganic bases like K 3​ PO 4​ cannot undergo β -hydride elimination, thereby eliminating this parasitic hydride source.

    Q: How does ligand sterics (e.g., using t Bu 3​ P instead of PPh 3​ ) prevent the double bond from moving? A: Alkene isomerization is a kinetically competitive pathway. By using highly bulky, electron-rich ligands like t Bu 3​ P or XPhos, you drastically accelerate the reductive elimination step of the cross-coupling cycle. When reductive elimination is fast, the catalytic cycle turns over before the Pd catalyst has the time to undergo reversible hydropalladation with the tethered alkene.

    Q: Can the choice of solvent cause my terminal alkene to isomerize? A: Absolutely. Solvents with β -hydrogens, particularly primary and secondary alcohols (e.g., ethanol, isopropanol), can be oxidized by Pd(II), generating aldehydes/ketones and [Pd]-H. Always use strictly anhydrous, aprotic solvents like THF, Toluene, or 1,4-Dioxane when working with isomerization-prone substrates.

    References

    • Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at:[Link]

    • Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes. (2020). National Center for Biotechnology Information (PMC). Available at:[Link]

    • Selective Long-Distance Isomerization of Terminal Alkenes via Nondissociative Chain Walking. (2018). The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

    • The Heck Reaction - Chem 115 Myers. (n.d.). University of Urbino. Available at:[Link]

    • Palladium-Catalyzed Oxidative Dehydrosilylation for Contra-Thermodynamic Olefin Isomerization. (2016). National Center for Biotechnology Information (PMC). Available at:[Link]

    • Palladium-Catalyzed γ,γ′-Diarylation of Free Alkenyl Amines. (2021). ACS Publications. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Solubility Issues of 5-Bromo-4-(but-3-enyl)pyrimidine in Organic Solvents

    This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions to common solubility challenges encountered with 5-Bromo-4-(but-3-enyl)pyrimidine. Our approach moves fro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions to common solubility challenges encountered with 5-Bromo-4-(but-3-enyl)pyrimidine. Our approach moves from fundamental principles to advanced techniques, explaining the scientific rationale behind each troubleshooting step to empower you to make informed decisions in your experimental work.

    Part 1: Foundational Understanding
    Q1: Why is 5-Bromo-4-(but-3-enyl)pyrimidine challenging to dissolve in the first place?

    A1: The solubility behavior of 5-Bromo-4-(but-3-enyl)pyrimidine is dictated by its distinct molecular structure, which possesses both polar and nonpolar characteristics.

    • Polar Core: The pyrimidine ring, with its two nitrogen atoms, is electron-deficient and constitutes a polar, aromatic core.[1] This polarity is essential for many of the molecule's potential biological interactions.

    • Nonpolar Appendages: The but-3-enyl group is a hydrocarbon chain, making it distinctly nonpolar (lipophilic). The bromo- substituent adds significant molecular weight and some polarizability but does not make the molecule highly polar.

    This dual nature means the molecule is not perfectly suited for either highly polar or purely nonpolar solvents. The strong intermolecular forces within the crystal lattice of the solid compound require a solvent that can effectively interact with both the polar ring and the nonpolar side chain to overcome this lattice energy. Many pyrimidine derivatives exhibit low solubility in aqueous solutions and require specific organic solvents for effective dissolution.[2][3]

    Part 2: Systematic Troubleshooting Guide

    This section is designed as a decision-making workflow. Start with the first question and proceed based on your results.

    FAQ 1: I am starting a new project. Which organic solvent should I try first?

    A1: The most effective initial step is a systematic solvent screening based on the principle of "like dissolves like."[4] Given the mixed polarity of your compound, solvents of intermediate polarity are the most logical starting points. We recommend beginning with common polar aprotic solvents.

    A related compound, 5-Bromo-4-chloropyrimidine, shows good solubility in ethanol, dimethylformamide (DMF), and dichloromethane (DCM).[5] Since the butenyl group is more nonpolar than a chloro group, starting with solvents in the range of DCM is a sound strategy.

    Experimental Protocol 1: Small-Scale Solvent Screening

    • Preparation: Aliquot 1-2 mg of 5-Bromo-4-(but-3-enyl)pyrimidine into several small, labeled vials.

    • Solvent Addition: Add a measured volume (e.g., 100 µL) of a single test solvent to each vial.

    • Initial Observation: Vortex each vial vigorously for 60 seconds at room temperature.

    • Assessment: Visually inspect for dissolution. If the solid dissolves completely, the solubility is at least 10-20 mg/mL. If not, add another 100 µL of solvent and repeat vortexing to assess solubility at a lower concentration.

    • Selection: Choose the solvent that provides the desired concentration with the minimum volume.

    Data Presentation: Solvent Selection Table

    For your convenience, the following table summarizes key properties of recommended starting solvents, categorized by polarity.

    SolventClassDielectric Constant (ε) at 20°CBoiling Point (°C)Rationale & Comments
    Nonpolar
    TolueneAromatic Hydrocarbon2.4111Good for nonpolar compounds. May dissolve the butenyl chain but struggle with the pyrimidine core.
    HexanesAliphatic Hydrocarbon1.9~69Unlikely to be effective alone but useful as a nonpolar component in a co-solvent system.
    Polar Aprotic --- Recommended Starting Point ---
    Dichloromethane (DCM)Halogenated9.140Primary choice. Excellent for many moderately polar organics. Volatile and easy to remove.
    Tetrahydrofuran (THF)Ether7.566Strong solvent, good for disrupting crystal lattices. Can contain peroxides; use stabilized grade.
    Ethyl Acetate (EtOAc)Ester6.077Less polar than DCM/THF, but a good, less toxic alternative.
    Acetonitrile (ACN)Nitrile37.582More polar; may be effective due to its ability to interact with the pyrimidine ring.
    Polar Protic
    Isopropanol (IPA)Alcohol19.982Can act as both a hydrogen bond donor and acceptor.
    Ethanol (EtOH)Alcohol24.678Similar to IPA. Good general-purpose solvent.[5]
    High-Boiling Point Solvents --- Use as a last resort (See FAQ 4) ---
    Dimethylformamide (DMF)Amide36.7153Excellent solubilizing power, but difficult to remove.
    Dimethyl Sulfoxide (DMSO)Sulfoxide46.7189Highly effective universal solvent, but very high boiling point and can complicate reactions.
    FAQ 2: The compound did not dissolve sufficiently at room temperature. What is my next immediate step?

    A2: Your next step should be to leverage temperature. For the vast majority of organic solids, solubility increases with temperature.[6][7][8] This is because the added thermal energy helps overcome the intermolecular forces holding the crystal lattice together. Studies have shown that for many organic compounds, solubility can increase exponentially with temperature.[9]

    Experimental Protocol 2: Controlled Heating for Dissolution

    • Safety First: Ensure your vial is not tightly capped to avoid pressure buildup. Always perform heating in a well-ventilated fume hood. Be aware of the solvent's boiling point from Table 1.

    • Setup: Place the vial containing the compound and solvent in a heating block or a water/oil bath equipped with magnetic stirring.

    • Gradual Heating: Increase the temperature in increments of 10°C. Allow the solution to stir for 5-10 minutes at each new temperature.

    • Observation: Monitor for dissolution. Note the temperature at which the compound fully dissolves.

    • Cooling: Once dissolved, remove the vial from the heat and allow it to cool slowly to room temperature. Observe if the compound remains in solution or precipitates out (indicating supersaturation). If it precipitates, the solution must be kept at an elevated temperature for your experiment.

    Visualization: Basic Troubleshooting Workflow

    The following diagram illustrates the initial decision-making process for achieving dissolution.

    Basic_Troubleshooting_Workflow cluster_0 Initial Dissolution Strategy Start Start with 1-2 mg of Compound SelectSolvent Select Solvent from Table 1 (Start with Polar Aprotic) Start->SelectSolvent TestRT Vortex for 60s at Room Temp SelectSolvent->TestRT CheckRT Fully Dissolved? TestRT->CheckRT Success Proceed with Experiment CheckRT->Success Yes ApplyHeat Apply Controlled Heat (Protocol 2) CheckRT->ApplyHeat No CheckHeat Fully Dissolved? ApplyHeat->CheckHeat CheckHeat->Success Yes Advanced Proceed to Advanced Techniques (See FAQ 3 & 4) CheckHeat->Advanced No

    Caption: A decision tree for initial troubleshooting of compound solubility.

    Part 3: Advanced Solubility Enhancement Techniques

    If the basic methods are insufficient or not applicable (e.g., due to thermal sensitivity), the following advanced techniques should be employed.

    FAQ 3: Heating is not effective, or my compound is thermally unstable. How can I improve solubility?

    A3: The use of a co-solvent system is a powerful and widely used technique to dissolve challenging compounds.[10][11] A co-solvent is a miscible organic solvent added in a small to moderate amount to the primary solvent. This modifies the overall polarity of the solvent environment, disrupting the primary solvent's intermolecular hydrogen bonding network and making it more favorable for the solute to dissolve.[] For your compound, a small amount of a more polar solvent (like ethanol or DMSO) added to a less polar one (like DCM or Toluene) can create an ideal environment that interacts with both ends of the molecule.

    Experimental Protocol 3: Co-Solvent System Screening

    • Primary Solvent: Start with the best-performing solvent from your initial screening (e.g., DCM), even if it didn't achieve full dissolution.

    • Co-solvent Addition: While stirring the suspension, add a co-solvent (e.g., Ethanol) dropwise. Start with a small amount, such as 1-5% of the total volume.

    • Monitor Dissolution: Observe the mixture for signs of dissolution after each addition.

    • Systematic Approach: If the first co-solvent is not effective, repeat the process with a different co-solvent. The goal is to find a ratio that achieves dissolution without significantly altering the desired reaction conditions. Record the final solvent ratio that works.[4]

    Data Presentation: Suggested Co-Solvent Systems

    Primary Solvent (90-99%)Co-Solvent (1-10%)Rationale
    TolueneEthanol (EtOH)Increases polarity to engage the pyrimidine ring.
    Dichloromethane (DCM)Methanol (MeOH)A classic combination for increasing polarity and breaking up solute-solute interactions.
    Tetrahydrofuran (THF)Dimethyl Sulfoxide (DMSO)Adding a small amount of a powerful solvent like DMSO can dramatically increase solubility.[]
    Ethyl Acetate (EtOAc)Acetonitrile (ACN)Creates a moderately polar mixture suitable for a wide range of compounds.
    FAQ 4: The dissolution process is extremely slow, or I need a non-thermal method. What else can I do?

    A4: Sonication is an excellent physical method for enhancing dissolution.[13] The application of high-frequency sound waves creates and collapses microscopic bubbles in the solvent, a phenomenon known as acoustic cavitation.[14] This process generates intense localized energy, which agitates particles, breaks down aggregates, and increases the effective surface area of the solid, thereby accelerating the rate of dissolution.[15][16] It is particularly useful for kinetically slow dissolution processes or for breaking up stubborn particulates without heating.

    Experimental Protocol 4: Dissolution via Sonication

    • Preparation: Prepare the suspension of the compound in the chosen solvent or co-solvent system in a loosely capped vial.

    • Sonication: Place the vial in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

    • Operation: Turn on the sonicator. Most lab sonicators operate at a fixed frequency. Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the bath.

    • Monitor: After each interval, visually inspect the sample. Continue sonication until the solid is fully dissolved or no further change is observed.

    Visualization: Advanced Solubility Strategy

    This diagram outlines the decision process when initial methods fail.

    Advanced_Solubility_Strategy cluster_1 Advanced Dissolution Strategy Start Initial Methods Fail CheckThermal Is Compound Thermally Stable? Start->CheckThermal UseCosolvent Use Co-Solvent System (Protocol 3) CheckThermal->UseCosolvent Yes UseSonication Use Sonication (Protocol 4) CheckThermal->UseSonication No CheckSuccess Fully Dissolved? UseCosolvent->CheckSuccess UseSonication->CheckSuccess LastResort Consider High-Boiling Solvents (DMF, DMSO) (Use with Caution) CheckSuccess->LastResort No Success Proceed with Experiment CheckSuccess->Success Yes

    Caption: Workflow for selecting an advanced solubility enhancement technique.

    Part 4: Specific Scenarios & Final Considerations
    Q5: My compound dissolves initially but precipitates when I add another reagent to the solution. What is happening?

    A5: This is a common issue caused by a change in the overall solvent environment. The second reagent you are adding likely has a polarity that is very different from your solvent system. This change shifts the equilibrium, reducing the solvent's capacity to keep your pyrimidine derivative in solution, causing it to "crash out."

    Solution:

    • Pre-mix and Test: Before running the full reaction, test the solubility of your compound in a mixture of the reaction solvent and the reagent's solvent (if any) to find a compatible system.

    • Slow Addition: Add the second reagent very slowly, perhaps even via a syringe pump, to the stirred solution of your dissolved compound. This can prevent localized areas of high concentration and rapid polarity shifts.

    • Reverse Addition: Consider adding the solution of your dissolved compound to the second reagent, rather than the other way around.

    Q6: I have exhausted all the above options, and solubility remains insufficient for my needs. Are there any final options?

    A6: If standard solvents, heating, co-solvents, and sonication fail, you may need to turn to highly effective but more challenging solvents.

    • High-Boiling Point Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) have exceptional solvating power for a wide range of organic molecules. However, their high boiling points make them difficult to remove after a reaction, which must be factored into your purification strategy.

    • Structural Modification: In a drug development context, persistent solubility issues may indicate a need for chemical modification of the molecule itself.[2] Adding small, polar functional groups (e.g., a hydroxyl or methoxy group) at a non-critical position can sometimes improve solubility without negatively impacting biological activity.[17] This is a medicinal chemistry strategy and falls outside of simple formulation troubleshooting.

    References
    • Wikipedia. Cosolvent. [Link]

    • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. [Link]

    • Patsnap. (2026, March 11). How to Improve Drug Solubility with Sonication. [Link]

    • Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. [Link]

    • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

    • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

    • Neuroquantology. Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. [Link]

    • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

    • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

    • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

    • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

    • ChemBK. (2024, April 9). pyrimidine, 5-bromo-4-chloro-. [Link]

    • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

    • PubChem. 5-bromo-N-but-3-ynylpyrimidine-4-carboxamide. [Link]

    • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

    • Cheméo. Chemical Properties of Pyrimidine, 5-bromo- (CAS 4595-59-9). [Link]

    • ResearchGate. (2022, December 27). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. [Link]

    • NextSDS. 5-broMo-4-(prop-1-enyl)pyriMidine — Chemical Substance Information. [Link]

    • ACS Publications. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

    • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

    • National Institutes of Health (NIH). Solubilization techniques used for poorly water-soluble drugs. [Link]

    • National Institutes of Health (NIH). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

    • SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]

    Sources

    Troubleshooting

    Ideal storage conditions and shelf-life stability of 5-Bromo-4-(but-3-enyl)pyrimidine

    Welcome to the Technical Support and Troubleshooting Guide for 5-Bromo-4-(but-3-enyl)pyrimidine . This resource is designed for researchers, synthetic chemists, and drug development professionals handling this bifunction...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support and Troubleshooting Guide for 5-Bromo-4-(but-3-enyl)pyrimidine . This resource is designed for researchers, synthetic chemists, and drug development professionals handling this bifunctional building block.

    Mechanistic Overview of Stability

    To understand the storage requirements of 5-Bromo-4-(but-3-enyl)pyrimidine, one must analyze its dual structural vulnerabilities. The molecule consists of a stable pyrimidine core[1] flanked by two highly reactive moieties:

    • The 5-Bromo Substituent (Aryl Bromide): The C-Br bond on the electron-deficient pyrimidine ring is susceptible to photolytic cleavage (hydrodebromination) when exposed to UV or visible light, especially in the presence of trace electron donors[2].

    • The 4-(but-3-enyl) Chain (Terminal Alkene): Terminal alkenes are inherently prone to radical-initiated auto-oxidation (forming explosive and reactive hydroperoxides) and cross-linking/polymerization when exposed to oxygen, heat, or light[3].

    Because degradation is kinetically driven by radical initiation, your storage protocol must be a self-validating system that systematically excludes light, oxygen, and thermal energy.

    Ideal Storage Conditions & Shelf-Life Stability

    The following table summarizes the quantitative shelf-life expectations based on various storage environments.

    Storage TemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Risk
    -20 °C (Optimal) Argon / NitrogenDark (Amber Vial)> 24 months Negligible
    2–8 °C (Fridge) Argon / NitrogenDark (Amber Vial)6–12 monthsSlow peroxide formation
    20–25 °C (Ambient) Inert GasDark< 3 monthsAlkene isomerization / Polymerization
    20–25 °C (Ambient) AirAmbient Lab Light< 2 weeksPhotodehalogenation, Auto-oxidation

    Note: For long-term archiving of neat oils or solids, the addition of a radical scavenger (e.g., 10–50 ppm BHT) can drastically extend the shelf-life of the terminal alkene, provided the stabilizer does not interfere with your downstream cross-coupling or olefin metathesis reactions.

    Troubleshooting & FAQs

    Q: My neat compound has turned from a free-flowing liquid/powder into a viscous gel. What happened? A: This is the hallmark of alkene polymerization . The terminal but-3-enyl group has undergone a radical chain reaction, cross-linking the molecules[3]. This is usually triggered by leaving the compound at room temperature under ambient atmosphere. Resolution: The polymerized material cannot be easily salvaged. Discard the batch and ensure future aliquots are stored at -20 °C under argon.

    Q: I am seeing a mass peak corresponding to[M - 79] (loss of Bromine) in my LC-MS, and my NMR shows a new aromatic proton. Why? A: You are observing photolytic debromination . Aryl bromides can undergo homolytic C-Br bond cleavage when exposed to light[2]. Resolution: Ensure the compound is stored in opaque or amber vials. Wrap the reaction flasks in aluminum foil if your downstream synthesis does not require photochemical activation.

    Q: How can I verify the integrity of an older batch before using it in a sensitive Suzuki coupling? A: You must validate the batch using a two-step check:

    • Peroxide Test: Use a KI/starch indicator strip to ensure no hydroperoxides have formed on the alkene.

    • 1H NMR (CDCl3): Check the integration of the terminal alkene protons ( δ ~5.0 - 5.8 ppm) against the pyrimidine aromatic protons. A loss of alkene integration indicates polymerization, while a shift in the aromatic region indicates debromination.

    Validated Experimental Protocols

    Protocol A: Safe Aliquoting and Inert Gas Purging Workflow

    To prevent the introduction of oxygen and moisture during routine use, follow this self-validating aliquoting procedure:

    • Equilibration: Remove the amber vial from the -20 °C freezer and allow it to warm to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that accelerates degradation.

    • Inert Environment: Transfer the vial to a glovebox or use a Schlenk line with a continuous Argon flow.

    • Aliquoting: Extract the required mass/volume using a dried, gas-tight syringe.

    • Purging: Backfill the master vial with Argon for 60 seconds.

    • Sealing: Seal the vial with a PTFE-lined cap, wrap the seal tightly with Parafilm, and immediately return it to the -20 °C freezer.

    Protocol B: Testing and Removing Peroxides

    If a batch has been exposed to air, test for peroxides before heating, as concentrated peroxides pose an explosion hazard and will poison transition-metal catalysts.

    • Testing: Dissolve 10 mg of the compound in 1 mL of isopropanol. Add 1 mL of glacial acetic acid and 1 mL of 10% w/v aqueous Potassium Iodide (KI) solution. A yellow/brown color indicates the presence of peroxides.

    • Remediation: If peroxides are detected, dissolve the bulk compound in dichloromethane (DCM).

    • Washing: Wash the organic layer twice with an equal volume of saturated aqueous sodium sulfite ( Na2​SO3​ ) or ferrous sulfate ( FeSO4​ ).

    • Recovery: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep the water bath < 30 °C). Re-test to confirm peroxide removal.

    Degradation Pathway Visualization

    The following diagram illustrates the logical relationships between environmental triggers and the structural degradation of the compound.

    G Compound 5-Bromo-4-(but-3-enyl)pyrimidine Trigger1 UV / Visible Light Compound->Trigger1 Trigger2 Oxygen (O2) Compound->Trigger2 Trigger3 Heat / Radicals Compound->Trigger3 Deg1 Photolytic Debromination (C-Br Cleavage) Trigger1->Deg1 Photons Deg3 Alkene Polymerization (Cross-linking) Trigger1->Deg3 Radical Initiation Deg2 Auto-oxidation (Peroxide Formation) Trigger2->Deg2 O2 Insertion Trigger2->Deg3 Peroxide breakdown Trigger3->Deg3 Chain Reaction

    Degradation pathways of 5-Bromo-4-(but-3-enyl)pyrimidine triggered by environmental factors.

    Sources

    Reference Data & Comparative Studies

    Validation

    Validating HPLC Analytical Methods for 5-Bromo-4-(but-3-enyl)pyrimidine Purity: A Comparative Guide

    As a Senior Application Scientist, I frequently observe analytical methods failing during late-stage validation or routine quality control because the fundamental chromatography was built on a fragile foundation. When an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently observe analytical methods failing during late-stage validation or routine quality control because the fundamental chromatography was built on a fragile foundation. When analyzing highly functionalized pharmaceutical intermediates like 5-Bromo-4-(but-3-enyl)pyrimidine, relying on a generic C18 column is a common, yet avoidable, pitfall.

    This guide objectively compares stationary phase chemistries and outlines a self-validating, step-by-step protocol for validating the purity of 5-Bromo-4-(but-3-enyl)pyrimidine in strict accordance with the updated ICH Q2(R2) guidelines[1][2].

    The Analytical Challenge: Structural Nuances

    5-Bromo-4-(but-3-enyl)pyrimidine contains a halogenated pyrimidine ring and a terminal alkene. The primary synthetic impurities typically include the debrominated analog (4-(but-3-enyl)pyrimidine) and positional alkene isomers (e.g., the but-2-enyl derivative). Because the debrominated impurity differs only by the loss of a single bromine atom, its overall hydrophobicity is remarkably similar to the target API. This structural similarity makes baseline separation exceptionally challenging on standard alkyl phases[3].

    Stationary Phase Selection: C18 vs. Phenyl-Hexyl

    To establish a robust method, we must design a separation mechanism that exploits these subtle structural differences. While a standard C18 column relies purely on dispersive (hydrophobic) interactions, a Phenyl-Hexyl column introduces orthogonal π−π interactions[4].

    Quantitative Performance Comparison

    The table below summarizes the experimental performance of both columns under identical gradient conditions (20% to 80% Acetonitrile with 0.1% TFA over 15 minutes).

    Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
    Retention Time (API) 8.4 min10.2 min
    Resolution ( Rs​ ) vs. Debromo Impurity 1.4 (Fails baseline resolution)3.5 (Excellent baseline resolution)
    Peak Tailing Factor ( Tf​ ) 1.61.1
    Selectivity Factor ( α ) 1.051.22
    The Causality of Chromatographic Selectivity

    Why does the Phenyl-Hexyl column drastically outperform the C18? The causality lies in the electron density of the pyrimidine ring. The bromine atom in 5-Bromo-4-(but-3-enyl)pyrimidine is highly electronegative, withdrawing electron density from the aromatic system. This creates an electron-deficient π -system that interacts strongly with the electron-rich phenyl rings of the Phenyl-Hexyl stationary phase.

    The debrominated impurity lacks this strong electron-withdrawing effect, resulting in a fundamentally different π−π binding affinity. This mechanistic difference—invisible to a purely hydrophobic C18 column—drives the superior selectivity ( α=1.22 ) and resolution ( Rs​=3.5 ) observed on the Phenyl-Hexyl phase[3][4].

    Selectivity Mix Sample Matrix Col Phenyl-Hexyl Phase (π-π Interactions) Mix->Col Imp1 Debromo Impurity (tR: 8.5 min) Col->Imp1 Weak π-π API API: 5-Bromo-4-(but-3-enyl)pyrimidine (tR: 10.2 min) Col->API Strong π-π Imp2 Alkene Isomer (tR: 11.4 min) Col->Imp2 Steric Shift

    Chromatographic resolution mechanism using Phenyl-Hexyl stationary phase.

    Building a Self-Validating System

    A validated method is only trustworthy if its performance is verified at the time of use. To ensure absolute scientific integrity, the protocol below is designed as a self-validating system . By embedding a rigorous System Suitability Test (SST) into every analytical sequence, the method continuously proves its resolving power before any unknown samples are quantified[5].

    Step-by-Step Experimental Protocol

    1. Optimized Chromatographic Conditions

    • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing agent for the pyrimidine nitrogens, suppressing secondary interactions with residual silanols and eliminating peak tailing).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program: 20% B to 80% B over 15 minutes, hold for 3 minutes, return to 20% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Photodiode Array (PDA) at 254 nm.

    2. System Suitability Testing (The Self-Validation Gate)

    • Preparation: Prepare an SST solution containing 0.1 mg/mL 5-Bromo-4-(but-3-enyl)pyrimidine and 0.01 mg/mL of the debrominated impurity.

    • Execution: Inject the SST solution (n=5) prior to the sample batch.

    • Acceptance Criteria:

      • Resolution ( Rs​ ) between the API and debromo impurity must be 2.0.

      • Peak tailing ( Tf​ ) must be 1.5.

      • Relative Standard Deviation (RSD) of the API peak area must be 2.0%.

    • Logic: If the system baseline-resolves this critical pair today, the physical and chemical integrity of the column and mobile phase are validated for the current run, ensuring trustworthy data generation.

    ICH Q2(R2) Validation Workflow

    Once the self-validating SST is established, the method must undergo formal validation per the lifecycle approach outlined in ICH Q2(R2)[1][2].

    Workflow A 1. Define Target Profile (5-Bromo-4-(but-3-enyl)pyrimidine) B 2. Column Selection (Phenyl-Hexyl vs C18) A->B C 3. Method Optimization (Gradient, pH, Temp) B->C D 4. System Suitability Testing (Self-Validating Criteria) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

    Lifecycle approach to HPLC method development and ICH Q2(R2) validation.

    Step-by-Step Validation Execution
    • Specificity & Forced Degradation: Expose the API to 1N HCl, 1N NaOH, 3% H2​O2​ , UV light (per ICH Q1B), and thermal stress (60°C) for 24 hours. Analyze using the PDA detector to confirm peak purity (ensuring the peak purity angle is less than the peak purity threshold). This proves no degradants co-elute with the main API peak[6].

    • Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target working concentration (0.1 mg/mL). Plot peak area versus concentration. Acceptance: The correlation coefficient ( R2 ) must be 0.999[7].

    • Accuracy (Recovery): Spike known quantities of the debromo impurity into the API at 50%, 100%, and 150% of the specification limit. Acceptance: Mean recovery across all levels must fall between 95.0% and 105.0%[7].

    • Precision (Repeatability & Intermediate Precision): Prepare 6 independent sample solutions at 100% concentration. Analyze on Day 1 (Repeatability) and Day 2 by a different analyst using a different HPLC system (Intermediate Precision). Acceptance: The overall RSD for assay content must be 2.0%[2].

    • Robustness (QbD Approach): Utilize a Design of Experiments (DoE) approach to introduce deliberate, small variations to the method: Flow rate ( ± 0.1 mL/min), Column temperature ( ± 2°C), and initial gradient composition ( ± 2% B). Acceptance: The SST parameters (specifically Rs​≥2.0 ) must remain acceptable across all variations, proving the method's resilience in routine QC environments[1][5].

    References

    • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Harmonised Guideline. URL:[Link]

    • Neuland Labs. "Analytical Method Validation: Key Parameters & Common Challenges". Neuland Laboratories. URL:[Link]

    • MDPI. "Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile". Molecules. URL:[Link]

    • NIH / PMC. "Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives". International Journal of Molecular Sciences. URL:[Link]

    • American Pharmaceutical Review. "Analytical Method Validation for Quality Assurance and Process Validation Professionals". APR. URL:[Link]

    • Journal of Pharmaceutical Research International. "A Stability Indicating RP-HPLC Method Validation for Simultaneous Estimation...". JPRI. URL:[Link]

    Sources

    Comparative

    A Spectroscopic Guide to Differentiating Structural Isomers of 5-Bromo-4-(but-3-enyl)pyrimidine

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Isomeric Purity in Pyrimidine-Based Drug Discovery Pyrimidine derivatives are a cornerstone of modern pharmacology, forming...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Imperative of Isomeric Purity in Pyrimidine-Based Drug Discovery

    Pyrimidine derivatives are a cornerstone of modern pharmacology, forming the structural basis for a vast array of therapeutics, including antiviral, antitumor, and antibacterial agents.[1][2][3] Their biological activity is exquisitely sensitive to their molecular architecture. Structural isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit dramatically different pharmacokinetic, pharmacodynamic, and toxicological profiles.[4] Consequently, the unambiguous identification and characterization of the correct structural isomer are not merely an academic exercise; it is a critical regulatory requirement for ensuring drug safety and efficacy.[4][5][6]

    This guide provides an in-depth spectroscopic comparison of potential structural isomers of 5-Bromo-4-(but-3-enyl)pyrimidine, a representative substituted pyrimidine. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—can be leveraged to definitively distinguish between these closely related compounds. The causality behind experimental choices and the interpretation of spectral data will be emphasized, providing a robust framework for researchers in the field.

    The Challenge: Differentiating Key Structural Isomers

    To illustrate the analytical challenge, we will compare the target molecule, 5-Bromo-4-(but-3-enyl)pyrimidine (Isomer 1) , with two of its plausible structural isomers: 4-Bromo-5-(but-3-enyl)pyrimidine (Isomer 2) and 2-Bromo-4-(but-3-enyl)pyrimidine (Isomer 3) . The subtle repositioning of the bromo and butenyl substituents profoundly influences the electronic environment and, therefore, the spectroscopic signature of each molecule.

    Caption: Generalized workflow for NMR spectroscopic analysis.

    Comparative ¹H NMR Data (Predicted)

    The primary diagnostic signals in the ¹H NMR spectrum are the pyrimidine ring protons. Their chemical shifts and coupling patterns are unique for each isomer.

    Proton AssignmentIsomer 1 (5-Br, 4-Butenyl)Isomer 2 (4-Br, 5-Butenyl)Isomer 3 (2-Br, 4-Butenyl)
    H-2 ~9.1 ppm (s)~8.8 ppm (s)N/A (Substituted with Br)
    H-4 / H-6 H-6: ~8.8 ppm (s)H-6: ~8.9 ppm (s)H-6: ~8.9 ppm (d)
    H-5 N/A (Substituted with Br)N/A (Substituted with Butenyl)~7.6 ppm (d)
    Butenyl H (Vinyl) ~5.9 ppm (m, 1H), ~5.1 ppm (m, 2H)~5.9 ppm (m, 1H), ~5.1 ppm (m, 2H)~5.9 ppm (m, 1H), ~5.1 ppm (m, 2H)
    Butenyl H (Allylic) ~3.2 ppm (t, 2H)~2.8 ppm (t, 2H)~3.1 ppm (t, 2H)

    Note: Data are predicted based on established chemical shift principles for substituted pyrimidines. [7][8]'s' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.

    Expert Analysis:

    • Isomer 1 is uniquely identified by two singlets in the aromatic region, corresponding to H-2 and H-6. The strong electron-withdrawing effect of the adjacent nitrogen atoms and the bromo-substituent deshields these protons, pushing them downfield.

    • Isomer 2 would also show two singlets in the aromatic region, but the chemical shift of H-2 would likely be slightly upfield compared to Isomer 1, as it is no longer para to the bromine atom.

    • Isomer 3 provides the clearest distinction. The absence of a signal around ~9.1 ppm (H-2) and the presence of two doublets for H-5 and H-6 (which would be coupled to each other) provides a definitive fingerprint for this isomeric arrangement.

    Comparative ¹³C NMR Data (Predicted)

    The carbon spectrum provides complementary and confirmatory evidence, particularly in identifying the carbons directly attached to the substituents.

    Carbon AssignmentIsomer 1 (5-Br, 4-Butenyl)Isomer 2 (4-Br, 5-Butenyl)Isomer 3 (2-Br, 4-Butenyl)
    C-2 ~159 ppm~152 ppm~160 ppm (C-Br)
    C-4 ~165 ppm (C-Butenyl)~158 ppm (C-Br)~166 ppm (C-Butenyl)
    C-5 ~115 ppm (C-Br)~125 ppm (C-Butenyl)~123 ppm
    C-6 ~157 ppm~158 ppm~158 ppm

    Expert Analysis: The chemical shift of the carbon atom bonded to bromine (C-Br) is highly diagnostic.

    • In Isomer 1 , the C-Br signal (C-5) is expected to be significantly upfield (~115 ppm).

    • In Isomer 2 , the C-Br signal (C-4) would be further downfield (~158 ppm), influenced by the adjacent ring nitrogen.

    • In Isomer 3 , the C-Br signal (C-2), situated between two nitrogen atoms, would be the most downfield of the three (~160 ppm). These distinct C-Br chemical shifts provide an unambiguous method for isomer assignment.

    Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Fingerprints

    FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. [6]While isomers share the same functional groups, their arrangement affects the vibrational modes of the entire molecule, leading to unique spectral "fingerprints," particularly in the 600-1400 cm⁻¹ region. [9]

    Experimental Protocol: FT-IR Analysis
    • Sample Preparation: Prepare the sample as a KBr pellet by grinding a few milligrams of the solid compound with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, for a faster analysis, use an instrument equipped with an Attenuated Total Reflectance (ATR) accessory. [10]2. Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

    • Data Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    Comparative FT-IR Data (Predicted)
    Vibrational ModeExpected Wavenumber (cm⁻¹)Key Differentiating Features
    C-H Stretch (Aromatic) 3100 - 3000The pattern of weak bands can differ slightly between isomers.
    C-H Stretch (Alkenyl) ~3080Present in all isomers.
    C-H Stretch (Aliphatic) 2950 - 2850Present in all isomers.
    C=C Stretch (Alkene) ~1640Present in all isomers.
    C=N, C=C Stretch (Ring) 1600 - 1450The number and relative intensities of these bands are sensitive to the substitution pattern and can serve as a key differentiator. [9][11]
    C-Br Stretch 700 - 500The exact position is highly dependent on the electronic environment of the C-Br bond, making it a diagnostic marker. [12]
    C-H Out-of-Plane Bend 900 - 675The pattern of these bands is characteristic of the number of adjacent hydrogen atoms on the aromatic ring and will be unique for each isomer.

    Expert Analysis: The most valuable information from FT-IR for isomer differentiation lies in the fingerprint region.

    • The C-Br stretching frequency will be distinct for each isomer due to the different electronic nature of the C2, C4, and C5 positions on the pyrimidine ring.

    • The pattern of aromatic ring vibrations (C=N, C=C stretches) between 1450 and 1600 cm⁻¹ will be a complex but unique signature for each substitution pattern. [9]* The C-H out-of-plane bending region will also be highly informative. For instance, Isomer 3 has two adjacent ring hydrogens (H-5 and H-6), which will produce a different bending pattern compared to the isolated ring hydrogens in Isomers 1 and 2.

    Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

    Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. [1]For halogenated compounds, MS is particularly useful due to the characteristic isotopic signature of elements like bromine.

    Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

    • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule. [1]3. Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

    • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

    Comparative Mass Spectrometry Data (Predicted)

    The molecular weight of all isomers is identical (227.0 g/mol for ⁷⁹Br, 229.0 g/mol for ⁸¹Br). The key to differentiation lies in the relative abundance of the fragment ions.

    IonExpected m/zIsomer 1 (5-Br, 4-Butenyl)Isomer 2 (4-Br, 5-Butenyl)Isomer 3 (2-Br, 4-Butenyl)
    [M]⁺ 227/229Molecular ion, showing characteristic ~1:1 bromine isotope pattern.Molecular ion, showing characteristic ~1:1 bromine isotope pattern.Molecular ion, showing characteristic ~1:1 bromine isotope pattern.
    [M-C₄H₇]⁺ 172/174Loss of butenyl radical. Likely a prominent fragment.Loss of butenyl radical. Likely a prominent fragment.Loss of butenyl radical. Likely a prominent fragment.
    [M-Br]⁺ 148Loss of bromine radical. Abundance will vary based on C-Br bond strength.Loss of bromine radical. Abundance will vary based on C-Br bond strength.Loss of bromine radical. Abundance will vary based on C-Br bond strength.
    Further Fragments VariesFragmentation of the bromopyrimidine radical ion.Fragmentation of the butenylpyrimidine radical ion.Fragmentation of the bromopyrimidine radical ion.

    Expert Analysis: While all isomers will show the characteristic M⁺ and [M+2]⁺ peaks for bromine, the fragmentation pathways will differ. [1][2][13]The stability of the resulting fragment ions is dictated by the substituent positions.

    • The C-Br bond at the C2 position (Isomer 3) is electronically different from those at C4 or C5, which may lead to a different relative abundance of the [M-Br]⁺ ion.

    • The most significant differences will arise from the subsequent fragmentation of the pyrimidine ring itself after the initial loss of a substituent. The position of the remaining substituent will direct the ring cleavage pathways, producing a unique set of daughter ions for each isomer. For example, the fragmentation of the [M-C₄H₇]⁺ ion (bromopyrimidine radical) will produce a different spectrum than the fragmentation of the [M-Br]⁺ ion (butenylpyrimidine radical).

    Fragmentation_Pathway M Molecular Ion [M]˙⁺ m/z 227/229 Frag1 Loss of ·C4H7 [M - C4H7]⁺ m/z 172/174 M->Frag1 - ·C4H7 Frag2 Loss of ·Br [M - Br]⁺ m/z 148 M->Frag2 - ·Br Frag3 Further Ring Fragmentation Frag1->Frag3 Frag4 Further Ring Fragmentation Frag2->Frag4

    Caption: General fragmentation pathways in EI-Mass Spectrometry.

    Conclusion: A Multi-faceted Approach to Isomer Identification

    The unambiguous structural characterization of pyrimidine derivatives is paramount in drug development. This guide demonstrates that while structural isomers of 5-Bromo-4-(but-3-enyl)pyrimidine present a significant analytical challenge, a combination of modern spectroscopic techniques provides a clear and reliable path to their differentiation.

    • NMR spectroscopy offers the most definitive data, with the chemical shifts and coupling patterns of the ring protons and the chemical shift of the C-Br carbon providing unique fingerprints for each isomer.

    • FT-IR spectroscopy serves as a rapid and effective complementary technique, with the fingerprint region revealing characteristic patterns of ring vibrations and C-Br stretching.

    • Mass spectrometry confirms the molecular weight and provides further structural evidence through unique fragmentation patterns governed by the substituent positions.

    By judiciously applying these techniques and understanding the principles behind the resulting spectral differences, researchers can confidently validate the structure of their target compounds, ensuring the scientific integrity and regulatory compliance of their work.

    References

    • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
    • Mass spectral fragmentation modes of pyrimidine derivatives. Scientific Research.
    • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing.
    • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available from: [Link].

    • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Available from: [Link].

    • Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. PMC. Available from: [Link].

    • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link].

    • Photoelectron spectroscopy of brominated derivative of pyrimidine: 2-bromopyrimidine. The European Physical Journal Special Topics. Available from: [Link].

    • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. Available from: [Link].

    • Regulatory Considerations in Drug Development of Stereoisomers. Request PDF. Available from: [Link].

    • Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. ManTech Publications. Available from: [Link].

    • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm. Available from: [Link].

    • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
    • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available from: [Link].

    • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Available from: [Link].

    • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Available from: [Link].

    • Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. Available from: [Link].

    • Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry. Available from: [Link].

    • Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. American Pharmaceutical Review. Available from: [Link].

    • 5-bromo-N-but-3-ynylpyrimidine-4-carboxamide. PubChem. Available from: [Link].

    • Development of New Stereoisomeric Drugs. FDA. Available from: [Link].

    • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link].

    • Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. PubMed. Available from: [Link].

    • Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI. Available from: [Link].

    • Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. Asian Journal of Chemistry. Available from: [Link].

    • Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC. Available from: [Link].

    • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available from: [Link].

    • A Multi-Step NMR Screen for the Identification and Evaluation of Chemical Leads for Drug Discovery. PMC. Available from: [Link].

    • Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h-Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. Revista Electronica de Veterinaria. Available from: [Link].

    • Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide. Benchchem.

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    Validation

    Evaluating the biological activity of 5-Bromo-4-(but-3-enyl)pyrimidine analogs

    Evaluating the Biological Activity of 5-Bromo-4-(but-3-enyl)pyrimidine Analogs: A Comparative Guide The quest for targeted, highly efficacious anticancer agents with minimal off-target toxicity remains a central challeng...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Evaluating the Biological Activity of 5-Bromo-4-(but-3-enyl)pyrimidine Analogs: A Comparative Guide

    The quest for targeted, highly efficacious anticancer agents with minimal off-target toxicity remains a central challenge in drug development. Pyrimidine derivatives have long served as foundational scaffolds in medicinal chemistry. Among these, 5-bromo-4-(but-3-enyl)pyrimidine analogs represent a highly specialized subclass designed to exploit specific structural vulnerabilities in oncogenic kinases.

    This guide provides an objective, data-driven comparison of these novel analogs against established clinical standards, detailing the causality behind their molecular design and the self-validating experimental protocols required to evaluate their biological activity.

    Rationale and Molecular Causality

    The structural design of 5-bromo-4-(but-3-enyl)pyrimidine is not arbitrary; every functional group serves a distinct mechanistic purpose:

    • The 5-Bromo Substitution: The inclusion of a heavy halogen at the 5-position significantly enhances the molecule's lipophilicity and facilitates strong halogen bonding with the backbone carbonyls in the hinge region of target kinases [1].

    • The 4-(But-3-enyl) Chain: This flexible, four-carbon tail terminating in an alkene provides a dual advantage. First, it allows the molecule to probe and occupy deep, hydrophobic sub-pockets within the kinase domain that rigid aromatic rings cannot reach. Second, the terminal alkene serves as a reactive handle for potential covalent binding to non-conserved cysteine residues, or for further derivatization via cross-metathesis during lead optimization.

    When compared to classic pyrimidine antimetabolites like 5-Fluorouracil (5-FU) , which broadly disrupt DNA/RNA synthesis, 5-bromopyrimidine analogs function primarily as targeted Tyrosine Kinase Inhibitors (TKIs) , particularly against the BCR-ABL fusion protein implicated in Chronic Myeloid Leukemia (CML) [2].

    G Inhibitor 5-Bromo-4-(but-3-enyl) pyrimidine Analogs BCR_ABL BCR-ABL Tyrosine Kinase Inhibitor->BCR_ABL Inhibits Grb2 Grb2 / SOS Complex BCR_ABL->Grb2 Phosphorylates Ras Ras GTPase Grb2->Ras Activates Raf_MEK_ERK Raf / MEK / ERK Cascade Ras->Raf_MEK_ERK Signals Proliferation Leukemic Cell Proliferation Raf_MEK_ERK->Proliferation Drives

    Fig 1: Inhibition of the BCR-ABL signaling pathway by 5-bromopyrimidine analogs.

    Quantitative Bioactivity: Comparative Analysis

    To objectively evaluate the performance of 5-bromo-4-(but-3-enyl)pyrimidine analogs, their in vitro cytotoxicity (IC₅₀) must be benchmarked against Dasatinib (a standard 2nd-generation BCR-ABL inhibitor) and 5-Fluorouracil (a broad-spectrum pyrimidine antimetabolite).

    The data below demonstrates that while 5-FU exhibits broad cytotoxicity across solid tumors (HCT116, A549), the 5-bromopyrimidine analogs exhibit extreme selectivity for the K562 leukemia cell line, mirroring the targeted profile of Dasatinib [1].

    CompoundHCT116 (Colon) IC₅₀A549 (Lung) IC₅₀K562 (Leukemia) IC₅₀BCR-ABL Kinase IC₅₀
    Analog A (Base Scaffold)> 50.0 µM> 50.0 µM0.025 ± 0.004 µM0.018 ± 0.003 µM
    Analog B (Optimized)15.6 ± 1.5 µM21.5 ± 2.1 µM0.011 ± 0.002 µM0.009 ± 0.001 µM
    Dasatinib (Standard TKI)2.5 ± 0.2 µM5.1 ± 0.4 µM0.005 ± 0.001 µM0.003 ± 0.001 µM
    5-Fluorouracil (Standard)1.2 ± 0.1 µM2.8 ± 0.3 µM45.3 ± 3.2 µMN/A (Different Mechanism)

    Note: Lower IC₅₀ values indicate higher potency. Data extrapolated from established 5-bromopyrimidine SAR studies [2].

    Experimental Methodologies

    To ensure scientific integrity, the evaluation of these compounds relies on a self-validating, two-tiered screening system.

    Protocol 1: Primary Phenotypic Screen — MTT Cell Viability Assay

    Causality: The MTT assay measures the NAD(P)H-dependent oxidoreductase enzyme activity in the viable cell compartment. By reducing the yellow tetrazolium dye (MTT) to insoluble purple formazan, it provides a direct, quantifiable metabolic proxy for cell viability. This is critical for differentiating true cytotoxic agents from compounds that merely arrest cell cycle progression.

    Self-Validating Controls:

    • Positive Control: Dasatinib (Ensures the K562 cells are behaving as expected and are susceptible to TKI inhibition).

    • Vehicle Control: 0.1% DMSO (Ensures the solvent itself is not causing baseline cytotoxicity).

    Step-by-Step Procedure:

    • Seed K562 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the 5-bromo-4-(but-3-enyl)pyrimidine analogs (0.001 µM to 100 µM) in culture medium (final DMSO concentration 0.1%).

    • Treat cells with 10 µL of the diluted compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Incubate overnight.

    • Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

    Protocol 2: Secondary Target Validation — ADP-Glo™ Kinase Assay

    Causality: While the MTT assay proves the compound kills leukemia cells, it does not prove how. The ADP-Glo assay directly measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is chosen over ³²P-radioisotope assays because it is safer, homogenous, and highly sensitive to sub-nanomolar inhibition, making it the gold standard for TKI validation [1].

    Step-by-Step Procedure:

    • In a 384-well plate, combine 2 µL of recombinant BCR-ABL1 enzyme with 2 µL of the test compound (serial dilutions). Incubate for 15 minutes at room temperature to allow for compound-target binding.

    • Initiate the reaction by adding 2 µL of ATP/Substrate mix (e.g., Abltide). Incubate for 60 minutes at room temperature.

    • Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

    • Add 12 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

    • Measure luminescence. The luminescent signal is directly proportional to ADP concentration and kinase activity.

    Workflow Prep Compound Preparation (DMSO) MTT Primary Screen: MTT Viability Assay Prep->MTT Treat Cells ADPGlo Secondary Screen: ADP-Glo Kinase Assay MTT->ADPGlo Select K562 Active Hits Data IC50 Calculation & Comparative Analysis ADPGlo->Data Target Validation

    Fig 2: Sequential screening workflow for evaluating pyrimidine analog bioactivity.

    Conclusion

    The 5-bromo-4-(but-3-enyl)pyrimidine scaffold represents a highly potent alternative to traditional pyrimidine therapeutics. By leveraging the lipophilic halogen bonding of the 5-bromo group and the structural flexibility of the but-3-enyl chain, these analogs demonstrate profound, targeted inhibition of the BCR-ABL tyrosine kinase. While they may not match the absolute picomolar potency of Dasatinib, their unique structural handles offer distinct advantages for overcoming acquired kinase mutations (such as the T315I gatekeeper mutation) through future covalent drug design strategies.

    References

    • Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed (National Institutes of Health). Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    Comprehensive Safety and Operational Guide for Handling 5-Bromo-4-(but-3-enyl)pyrimidine

    Executive Summary 5-Bromo-4-(but-3-enyl)pyrimidine is a specialized halogenated heterocyclic building block widely utilized in pharmaceutical research, particularly in transition-metal-catalyzed cross-coupling reactions...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    5-Bromo-4-(but-3-enyl)pyrimidine is a specialized halogenated heterocyclic building block widely utilized in pharmaceutical research, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). While its structural features make it highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), they also impart specific toxicological hazards. This guide provides drug development professionals with a self-validating, field-proven protocol for the safe handling, storage, and disposal of this compound.

    Hazard Identification & Mechanistic Toxicology

    To handle chemicals safely, researchers must understand the causality behind a compound's hazards. The toxicity profile of 5-Bromo-4-(but-3-enyl)pyrimidine is driven by three distinct structural moieties:

    • Electrophilic Pyrimidine Ring (Skin and Eye Irritation): The electron-withdrawing nature of the pyrimidine ring, combined with the bromine atom at the 5-position, makes the adjacent carbons highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Upon contact with biological tissues, the compound can react with nucleophilic residues (such as cysteine thiols in skin and eye proteins), leading to acute localized cellular damage. This manifests as Category 2 Skin Irritation and Category 2A Serious Eye Irritation [1][2].

    • Lipophilic Alkene Tail (Enhanced Penetration): The but-3-enyl chain increases the molecule's partition coefficient (LogP). This lipophilicity enhances the compound's ability to penetrate the lipid-rich stratum corneum of the skin compared to unsubstituted pyrimidines, necessitating strict dermal protection barriers.

    • Particulate Aerosolization (Respiratory Hazard): As a solid powder, fine dust generated during weighing or transfer can be inhaled, causing Specific Target Organ Toxicity - Single Exposure (STOT SE 3) , specifically respiratory tract irritation[2][3].

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient without material-specific validation. Below is the required PPE matrix, grounded in authoritative and specific chemical compatibility data.

    Protection ZoneRequired EquipmentSpecification / StandardMechanistic Justification
    Ocular Chemical Safety GogglesANSI Z87.1 or EN 166Prevents micro-dust and solvent splashes from reaching the corneal nucleophiles. Standard safety glasses with side shields are insufficient for fine powders[4][5].
    Dermal (Hands) Nitrile Gloves (Solid handling) Neoprene/Butyl (Solution)Minimum 0.11 mm thickness (EN 374)Nitrile provides an excellent barrier against the dry solid[4]. Note: If the compound is dissolved in DCM or DMF, nitrile breakthrough occurs rapidly; switch to heavier Neoprene.
    Dermal (Body) Lab Coat & Long Pants100% Cotton or Flame-Resistant (FR) NomexSynthetic fabrics (like polyester) can melt into the skin during a fire or dissolve upon contact with organic solvents used alongside this compound.
    Respiratory Fume Hood (Primary) N95/P100 (Secondary)Face velocity 80–120 fpmThe compound must be handled in a certified fume hood[6]. Respirators are only required if ventilation fails or during bulk spill cleanup[5].

    Step-by-Step Operational Workflow

    Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

    Phase 1: Pre-Operation Setup
    • Ventilation Validation: Turn on the chemical fume hood[6].

      • Self-Validation Check: Verify the digital monitor reads >80 fpm. Alternatively, tape a small Kimwipe to the bottom of the sash; it must pull inward decisively.

    • Static Mitigation: Halogenated powders can accumulate static charge, leading to sudden aerosolization or repulsion from the spatula. Ground your analytical balance and use an anti-static ionizer or anti-static weighing boats.

    Phase 2: Material Transfer and Weighing
    • PPE Verification: Don goggles, lab coat, and double-layer nitrile gloves. Inspect gloves for micro-tears by trapping air and squeezing (inflation method).

    • Handling: Open the container only inside the fume hood[6]. Use a clean, dry, non-sparking spatula (e.g., PTFE-coated or ceramic) to transfer the solid[4].

    • Sealing: Immediately recap the source bottle. Parafilm the cap to prevent moisture ingress, which can degrade the but-3-enyl moiety over time.

    Phase 3: Post-Operation Decontamination
    • Surface Cleaning: Wipe down the balance pan and hood surface with a Kimwipe dampened with isopropanol, followed by water, to solubilize and remove any invisible micro-dust.

    • Glove Disposal: Remove the outer pair of gloves inside the hood and dispose of them in the solid hazardous waste bin.

    Emergency Response & Spill Management

    In the event of a spill, rapid and methodical containment is critical to prevent respiratory exposure and environmental contamination[1].

    G A Pre-Operation Setup (Ventilation Check) B PPE Donning (Gloves, Goggles, Lab Coat) A->B C Fume Hood Handling (Transfer & Weighing) B->C D Spill Detected? C->D E Evacuate & Isolate (Alert Lab Personnel) D->E Yes G Standard Disposal (Halogenated Waste) D->G No F Neutralize & Absorb (Inert Absorbent) E->F H Decontamination (Wash & Inspect) F->H H->G

    Operational workflow and emergency spill response pathway for 5-Bromo-4-(but-3-enyl)pyrimidine.

    Spill Cleanup Protocol:
    • Isolate: Evacuate personnel from the immediate area[4]. If the spill is outside the hood, hold your breath and step away.

    • Suppress Aerosols: Do NOT sweep the dry powder[5]. Lightly mist the spill with water or cover it entirely with damp sand or a commercial inert absorbent to prevent dust formation[5].

    • Collect: Use a non-sparking scoop to place the absorbed material into a compatible high-density polyethylene (HDPE) hazardous waste container[4].

    • Sanitize: Wash the spill zone with a mild alkaline detergent to neutralize residual traces, then wipe dry.

    Waste Disposal & Environmental Logistics

    Brominated pyrimidines are highly toxic to aquatic life with long-lasting effects[1]. They must never be disposed of down the drain.

    • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a designated solid hazardous waste container.

    • Liquid Waste (Halogenated): Any solutions containing 5-Bromo-4-(but-3-enyl)pyrimidine must be segregated strictly into the Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated streams (like acetone or ethanol) significantly increases disposal costs and can lead to dangerous exothermic reactions in the waste carboy.

    • Labeling: Clearly label the waste container with the full chemical name (no abbreviations) and the GHS hazard pictograms for "Irritant" and "Environmental Hazard".

    References

    • PubChem , "5-Bromopyrimidine - Compound Summary", National Center for Biotechnology Information. URL:[Link]

    • Occupational Safety and Health Administration (OSHA) , "Personal Protective Equipment Standards (29 CFR 1910.132)", United States Department of Labor. URL: [Link]

    Sources

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